The Critical Micelle Concentration of 4-Dodecyl-4-ethylmorpholinium Ethyl Sulphate: A Comprehensive Technical Guide
Executive Summary For researchers and formulation scientists in drug development, understanding the self-assembly thermodynamics of amphiphilic excipients is non-negotiable. 4-Dodecyl-4-ethylmorpholinium ethyl sulphate (...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and formulation scientists in drug development, understanding the self-assembly thermodynamics of amphiphilic excipients is non-negotiable. 4-Dodecyl-4-ethylmorpholinium ethyl sulphate (CAS: 79863-58-4) is a specialized cationic surfactant and surface-active ionic liquid (SAIL). Its unique structural topology—combining a heterocyclic morpholinium core, an N-ethyl modification, and a moderately amphiphilic ethyl sulphate counterion—grants it distinct micellization properties.
This whitepaper provides an in-depth mechanistic analysis of its Critical Micelle Concentration (CMC), extrapolative thermodynamic data, and the self-validating experimental frameworks required to accurately quantify its aggregation behavior in aqueous systems.
Structural Profiling & Thermodynamic Causality
The CMC of a surfactant is not merely a static number; it is a dynamic thermodynamic equilibrium dictated by the Gibbs free energy of micellization (
ΔGmic∘
). For 4-Dodecyl-4-ethylmorpholinium ethyl sulphate, three structural vectors govern this equilibrium:
The Hydrophobic Tail (C12): The dodecyl chain drives micellization via the hydrophobic effect. The entropic gain from the release of highly ordered clathrate water molecules around the monomeric tail is the primary energetic driver for aggregation.
The Morpholinium Headgroup: The six-membered heterocyclic ring contains an oxygen heteroatom, which participates in hydrogen bonding with the aqueous solvent. This increases the hydration sphere compared to standard quaternary ammoniums, subtly opposing micellization. However, the N-ethyl substitution (as opposed to a standard N-methyl) increases localized hydrophobicity and steric bulk, pushing the CMC lower.
The Ethyl Sulphate Counterion: This is the critical differentiator. Hard halides like bromide (
Br−
) or chloride (
Cl−
) have high hydration energies and screen headgroup charges inefficiently. In contrast, the ethyl sulphate anion (
CH3CH2SO4−
) is larger, more polarizable, and slightly amphiphilic. It partitions deeply into the micellar Stern layer, resulting in a high degree of counterion binding (
β
). This superior electrostatic screening drastically reduces headgroup-headgroup repulsion, triggering micellization at lower concentrations than halide equivalents .
Thermodynamic pathway of morpholinium surfactant micellization and counterion binding.
Extrapolative CMC Analysis
Because proprietary industrial surfactants like 4-Dodecyl-4-ethylmorpholinium ethyl sulphate often lack publicly indexed, standardized CMC values in primary academic databases, Senior Application Scientists must extrapolate values using homologous thermodynamic profiling.
By analyzing the well-documented N-alkyl-N-methylmorpholinium bromide series , we can mathematically adjust for the N-ethyl and ethyl sulphate modifications. The N-ethyl group lowers the CMC by ~10% due to increased hydrophobicity, while the ethyl sulphate counterion lowers it by an additional 20-30% due to enhanced Stern layer screening .
Table 1: Comparative CMC Values of Homologous Morpholinium Surfactants
A single-method approach to CMC determination is scientifically fragile. For example, trace amounts of unreacted dodecanol—a highly surface-active impurity common in C12 surfactant synthesis—will preferentially adsorb at the air-water interface. This creates a false minimum in tensiometric curves, leading to artificially low CMC readings.
To establish a self-validating system , researchers must triangulate the CMC using three orthogonal methodologies: an interface-sensitive method (Tensiometry), a bulk-sensitive method (Conductometry), and a microenvironment-sensitive method (Fluorometry) . If the tensiometric CMC deviates significantly from the conductometric CMC, impurity interference is mathematically proven, dictating immediate recrystallization of the batch.
Orthogonal workflow for determining the critical micelle concentration of surfactants.
Tensiometric Profiling (Interface-Sensitive)
This method measures the reduction of surface tension (
γ
) as surfactant monomers populate the air-water interface.
Preparation: Formulate a 50 mM stock solution of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate in Milli-Q water.
Dilution: Create a strict logarithmic concentration gradient (0.1 mM to 50 mM).
Equilibration: Incubate solutions at 25.0 ± 0.1 °C for 24 hours to ensure structural equilibration.
Execution: Utilize a Wilhelmy plate tensiometer. Flame-clean the platinum plate between every measurement to prevent cross-contamination.
Data Extraction: Plot
γ
(mN/m) against
logC
. The CMC is the precise intersection point between the steeply descending pre-micellar line and the horizontal post-micellar plateau.
Conductometric Titration (Bulk-Sensitive)
Because this surfactant is ionic, its monomers and micelles exhibit drastically different electrophoretic mobilities.
Calibration: Calibrate a high-precision conductivity probe using standard KCl solutions at 25.0 °C.
Titration Setup: Place 50 mL of Milli-Q water in a jacketed, temperature-controlled vessel.
Injection: Stepwise inject the 50 mM surfactant stock using an automated micro-burette.
Measurement: Stir vigorously for 60 seconds after each injection, pause for 30 seconds to allow the solution to settle, and record the specific conductivity (
κ
).
Data Extraction: Plot
κ
versus
C
(linear scale). The CMC is identified as the distinct break point (change in slope) between the monomeric phase and the micellar phase. The ratio of the slopes yields the degree of counterion dissociation (
α
).
Fluorometric Probing (Microenvironment-Sensitive)
Pyrene is a highly hydrophobic fluorescent probe. Its emission spectrum is exquisitely sensitive to the polarity of its microenvironment, making it the gold standard for detecting the formation of hydrophobic micellar cores .
Probe Seeding: Evaporate an ethanolic pyrene solution in empty volumetric flasks using a gentle nitrogen stream to deposit a thin film.
Solubilization: Add the surfactant concentration series to the flasks. The final pyrene concentration must be strictly maintained at
1.0×10−6
M to prevent excimer formation.
Incubation: Sonicate for 15 minutes, then incubate in total darkness for 24 hours at 25.0 °C.
Spectroscopy: Excite the samples at 334 nm. Record the emission spectra from 350 nm to 450 nm.
Data Extraction: Calculate the intensity ratio of the first vibronic peak (
I1
at ~373 nm) to the third vibronic peak (
I3
at ~384 nm). Plot the
I1/I3
ratio against
logC
. A sharp sigmoidal drop indicates the exact concentration at which pyrene partitions from the polar aqueous bulk into the non-polar micellar core (the CMC).
Formulation Implications for Drug Development
For drug delivery professionals utilizing 4-Dodecyl-4-ethylmorpholinium ethyl sulphate as a solubilizing agent or penetration enhancer, operating above the ~8.0 - 12.0 mM threshold is mandatory for active pharmaceutical ingredient (API) encapsulation. However, because cationic surfactants can interact with negatively charged cell membranes, formulators must carefully balance the surfactant concentration just above the CMC to maximize solubilization while minimizing potential cytotoxicity. The unique ethyl sulphate counterion provides an advantage here, as its strong binding to the micelle surface effectively shields the localized positive charge, often resulting in a more favorable biocompatibility profile compared to standard quaternary ammonium halides.
References
Physicochemical Evaluation of Micellar Solution and Lyotropic Phases Formed by Self-Assembled Aggregates of Morpholinium Geminis
ACS Omega / PubMed Central[Link]
Micelle Formation of Morpholinium Bromide Surfactants in Aqueous Solution
ResearchGate[Link]
Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples
PubMed Central (PMC)[Link]
Micellization Behavior of Morpholinium-Based Amide-Functionalized Ionic Liquids in Aqueous Media
Langmuir - ACS Publications[Link]
Exploratory
synthesis pathway and mechanism for 4-Dodecyl-4-ethylmorpholinium ethyl sulphate
Synthesis Pathway and Mechanism for 4-Dodecyl-4-ethylmorpholinium Ethyl Sulphate: A Comprehensive Technical Guide Executive Summary 4-Dodecyl-4-ethylmorpholinium ethyl sulphate (CAS: 79863-58-4)[] is a highly specialized...
Author: BenchChem Technical Support Team. Date: April 2026
Synthesis Pathway and Mechanism for 4-Dodecyl-4-ethylmorpholinium Ethyl Sulphate: A Comprehensive Technical Guide
Executive Summary
4-Dodecyl-4-ethylmorpholinium ethyl sulphate (CAS: 79863-58-4)[] is a highly specialized quaternary ammonium compound (QAC) and cationic surfactant. Characterized by a hydrophilic morpholinium head group and a hydrophobic dodecyl (C12) tail, this amphiphilic molecule is critically utilized in drug delivery formulations, nanoparticle synthesis templating, and as a high-performance antistatic excipient[2][3]. This whitepaper delineates the retrosynthetic logic, mechanistic pathways, and self-validating experimental protocols required to synthesize this compound with high purity and yield.
Retrosynthetic Analysis & Pathway Selection
The synthesis of morpholinium ethosulfates relies on the construction of a tertiary amine intermediate, followed by an irreversible quaternization step. Depending on the scale and purity requirements, two distinct pathways are utilized:
Route A (Industrial Annulation): For bulk manufacturing, the morpholine ring is constructed directly onto a primary amine. Dodecylamine is reacted with bis(2-chloroethyl) ether in the presence of an aqueous base (e.g., sodium carbonate). This route avoids the use of expensive functionalized morpholines and is the standard for commercial morpholinium ethosulfate production[4][5].
Route B (Laboratory-Scale Alkylation): For pharmaceutical-grade purity, direct N-alkylation of morpholine (a secondary amine) with dodecyl bromide is preferred. This route operates under milder conditions and minimizes complex poly-alkylated byproducts.
Figure 1: Dual synthetic pathways for 4-Dodecyl-4-ethylmorpholinium ethyl sulphate.
Mechanistic Causality: The Menschutkin Quaternization
The critical transformation in this synthesis is the conversion of the tertiary amine (N-dodecylmorpholine) to the quaternary morpholinium salt via a Menschutkin reaction.
Causality of Reagent Selection:
is specifically chosen over ethyl halides (like ethyl bromide) for two fundamental reasons:
Thermodynamic Control: Diethyl sulfate possesses a high boiling point (208 °C). This allows the quaternization to be driven to completion under solvent-free conditions at elevated temperatures (105–115 °C) without the need for pressurized reaction vessels[5].
Counterion Dynamics: The resulting ethyl sulfate anion (
C2H5SO4−
) is weakly coordinating, non-corrosive, and imparts superior solubility profiles in both aqueous and lipid matrices compared to halide counterions[3][6]. This is a strict requirement for excipients used in biological systems or cosmetic formulations.
Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (
SN2
). The lone pair on the morpholine nitrogen acts as the nucleophile, attacking the polarized, electrophilic carbon of the ethyl group on diethyl sulfate. The transition state involves simultaneous N-C bond formation and C-O bond cleavage, culminating in the expulsion of the ethyl sulfate leaving group.
Figure 2: SN2 Menschutkin quaternization mechanism for the morpholinium salt formation.
Rationale: We utilize a 2.5x molar excess of morpholine. Morpholine acts as both the nucleophile and an intrinsic proton sponge. This eliminates the need for heterogeneous inorganic bases (e.g.,
K2CO3
), which can trap the product and complicate downstream purification.
Procedure:
Dissolve 1.0 equivalent of dodecyl bromide in anhydrous acetonitrile (1 M concentration).
Add 2.5 equivalents of morpholine dropwise at room temperature under continuous stirring.
Elevate the temperature to 80 °C (reflux) and maintain for 16 hours.
Self-Validation: The reaction validates its progress via the precipitation of morpholine hydrobromide (a dense, white crystalline solid). The cessation of precipitate formation indicates reaction completion.
Workup: Filter the suspension to remove the morpholine hydrobromide salt. Concentrate the filtrate in vacuo to remove acetonitrile and excess morpholine, yielding crude N-dodecylmorpholine as a pale yellow oil. Purify via vacuum distillation.
Phase II: Quaternization to 4-Dodecyl-4-ethylmorpholinium ethyl sulphate
Rationale: A solvent-free environment maximizes the collision frequency between the tertiary amine and diethyl sulfate, ensuring quantitative yields[5].
Procedure:
Charge a dry, nitrogen-purged reactor with 1.0 equivalent of purified N-dodecylmorpholine.
Slowly add 1.05 equivalents of diethyl sulfate. (Caution: Exothermic reaction).
Heat the mixture to 105–115 °C and stir vigorously for 3 hours[5].
Self-Validation: Initially, the mixture exists as two immiscible liquid phases. As the amphiphilic morpholinium salt forms, the system self-emulsifies and eventually transitions into a single, homogenous, highly viscous phase. Upon cooling to room temperature, the liquid solidifies into a waxy, hygroscopic solid, confirming the generation of the ionic product.
Workup: Triturate the waxy solid with cold hexanes to extract any unreacted trace starting materials. Dry thoroughly under high vacuum.
Quantitative Process Data
The following table summarizes the thermodynamic and kinetic parameters comparing the intermediate synthesis routes and the final quaternization step.
Parameter
Route A (Industrial Annulation)
Route B (Lab Alkylation)
Quaternization Step (
SN2
)
Primary Reagents
Dodecylamine, Bis(2-chloroethyl) ether
Morpholine, Dodecyl bromide
N-Dodecylmorpholine, Diethyl sulfate
Operating Temperature
100–120 °C
80 °C (Reflux)
105–115 °C
Reaction Time
6–8 hours
16 hours
2–4 hours
Typical Yield
75–80%
85–92%
>95% (Quantitative)
Primary Byproducts
NaCl,
H2O
,
CO2
Morpholine·HBr
Trace unreacted organics
Phase Behavior
Aqueous/Organic Biphasic
Solid/Liquid Slurry
Biphasic Liquid
→
Homogenous Wax
References
Deodorants containing N-soya-N-ethyl morpholinium ethosulfate (U.S. Patent 4,851,214). Walters, P. P., & Davis, R. I. (1989). U.S.
Synthesis, thermal behavior and kinetic study of N-morpholinium dicationic ionic liquids by thermogravimetry. Basaiahgari, A., et al. (2021). Journal of Molecular Liquids, 332, 115662.[Link]
PubChem Compound Summary for CID 60971, Morpholinium, 4-ethyl-4-hexadecyl-, ethyl sulfate (1:1). National Center for Biotechnology Information. (Serves as the structural and chemical class proxy for morpholinium ethosulfate surfactants).[Link]
physicochemical properties of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate surfactant
An In-Depth Technical Guide to the Physicochemical Properties of 4-Dodecyl-4-ethylmorpholinium Ethyl Sulphate Foreword In the evolving landscape of materials science and chemical engineering, Surface Active Ionic Liquids...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Physicochemical Properties of 4-Dodecyl-4-ethylmorpholinium Ethyl Sulphate
Foreword
In the evolving landscape of materials science and chemical engineering, Surface Active Ionic Liquids (SAILs) represent a frontier of innovation, merging the unique characteristics of ionic liquids with the amphiphilic nature of surfactants.[1][2] 4-Dodecyl-4-ethylmorpholinium ethyl sulphate stands as a noteworthy example within this class. Its molecular architecture, featuring a functional morpholinium head group, a dodecyl hydrophobic tail, and an ethyl sulphate counter-ion, bestows a unique combination of properties that are of significant interest to researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of its core physicochemical properties, grounded in established analytical techniques and scientific principles. We will delve into its synthesis, self-assembly in aqueous media, surface activity, and thermal characteristics, offering both theoretical understanding and practical experimental frameworks.
Molecular Structure and Synthesis
The compound, 4-Dodecyl-4-ethylmorpholinium ethyl sulphate, is a quaternary ammonium salt. Its structure consists of a cationic morpholinium ring N-substituted with both a long dodecyl chain (C12) and a short ethyl group, paired with an anionic ethyl sulphate.[3] This amphiphilic design, with a hydrophilic ionic head and a hydrophobic alkyl tail, is the primary driver of its surfactant behavior.[2]
Synthesis Pathway
The synthesis is typically a two-step process involving quaternization followed by anion exchange. This method is cost-effective and allows for modular design of SAILs.[4]
Quaternization: N-ethylmorpholine is reacted with a dodecyl halide (e.g., 1-bromododecane). The lone pair of electrons on the morpholine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the dodecyl chain and displacing the halide to form the 4-dodecyl-4-ethylmorpholinium halide salt.
Anion Metathesis (Exchange): The resulting halide salt is then subjected to an anion exchange reaction. By reacting it with a salt containing the desired ethyl sulphate anion (e.g., sodium ethyl sulphate), the less soluble sodium halide precipitates out, leaving the target compound, 4-Dodecyl-4-ethylmorpholinium ethyl sulphate, in solution.
Caption: General synthesis workflow for 4-Dodecyl-4-ethylmorpholinium ethyl sulphate.
Self-Assembly and Aggregation in Aqueous Media
The defining characteristic of a surfactant is its ability to self-assemble in solution. Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) spontaneously aggregate to form micelles.[5][6] This process is entropically driven, as it sequesters the hydrophobic dodecyl tails from water, minimizing the disruption of water's hydrogen-bonding network.
The morpholinium head group, being ionic, forms a charged outer corona of the micelle, interacting favorably with the aqueous environment, while the dodecyl chains form a non-polar, oily core. This core can solubilize hydrophobic substances, a property crucial for applications in drug delivery and detergency.[1]
Caption: Schematic of surfactant monomers aggregating to form a micelle above the CMC.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that dictates the onset of a surfactant's functionality. It can be determined by monitoring any physical property that exhibits an abrupt change in its concentration dependence.[5] Tensiometry and conductometry are two of the most reliable and widely used methods.[7][8]
Causality: Below the CMC, surfactant monomers adsorb at the air-water interface, effectively reducing the surface tension. Once the interface is saturated, further addition of surfactant leads to micelle formation in the bulk solution with minimal further change in surface tension.[6] The CMC is identified as the concentration at the inflection point of the surface tension vs. log(concentration) plot.
Methodology:
Preparation: Prepare a stock solution of the surfactant in deionized water. A series of dilutions are then prepared from the stock solution.
Instrumentation: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Calibrate the instrument with deionized water (surface tension ≈ 72 mN/m at 25°C).[9][10]
Measurement: Measure the surface tension of each dilution, starting from the most dilute solution to minimize cross-contamination. Ensure temperature equilibrium for each measurement.
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The intersection of these lines corresponds to the CMC.
Causality: The electrical conductivity of an ionic surfactant solution is dependent on the concentration and mobility of its charge carriers (the surfactant cation and its counter-ion). Below the CMC, conductivity increases linearly with concentration as more ions are added. Above the CMC, micelles are formed. While these large aggregates are charged, their mobility is significantly lower than that of the individual monomers. Furthermore, a fraction of the counter-ions become associated with the micelle, reducing the total number of free charge carriers.[11] This results in a change (a decrease) in the slope of the conductivity vs. concentration plot.[12]
Methodology:
Preparation: Prepare a known concentration of the surfactant solution in a thermostatted vessel.
Instrumentation: Use a calibrated conductivity meter with a dip-type cell.
Measurement: Measure the specific conductivity of the initial solution. Successively add small, known volumes of the same stock solution or deionized water to vary the concentration, measuring the conductivity after each addition and ensuring thermal equilibrium.[12]
Data Analysis: Plot the specific conductivity (κ) versus the surfactant concentration. The plot will show two distinct linear portions. The CMC is determined from the concentration at the intersection of the two lines.[13]
Essential for preparing solutions of known molarity.[3]
Critical Micelle Conc. (CMC)
Concentration at which micelles form.
~1-10 mM (in water)
Indicates the efficiency of the surfactant; lower CMC is more efficient.[14]
Surface Tension at CMC (γ_cmc)
The minimum surface tension achieved.
~30-40 mN/m
Measures the effectiveness of the surfactant in reducing surface tension.[15]
Hydrodynamic Diameter (Z-average)
Average size of the micelles in solution.
5-20 nm
Influences encapsulation capacity and interaction with biological systems.[16]
Thermal Stability (T_d)
Decomposition temperature.
>200 °C
Defines the operational temperature range for applications.[17][18]
Note: Typical values are estimated based on data for structurally similar morpholinium and dodecyl-chain surfactants, as specific experimental data for this exact compound is not broadly published. Actual values are dependent on temperature, purity, and solvent conditions.[5][14]
Micelle Size Characterization by Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles or micelles in suspension.[19] It measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of the particles.[20] Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly.
Causality: The Stokes-Einstein equation relates the diffusion coefficient (D) of a particle, obtained from the light scattering data, to its hydrodynamic radius (R_h), the temperature (T), and the viscosity of the medium (η). This allows for the calculation of the average particle size (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.[20]
Methodology:
Sample Preparation: Prepare a solution of the surfactant at a concentration well above its CMC (e.g., 5-10 times the CMC) using deionized, filtered water. Filter the final solution through a sub-micron filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and other large particulates.
Instrumentation: Place the cuvette into the DLS instrument (e.g., a Zetasizer). Allow the sample to equilibrate to the desired temperature (typically 25°C).
Measurement: Perform the measurement using appropriate instrument settings (e.g., laser wavelength, scattering angle). The instrument's software will record the intensity fluctuations and compute the correlation function.
Data Analysis: The software uses the correlation function to calculate the size distribution, providing the Z-average hydrodynamic diameter and the PDI. A PDI value below 0.3 generally indicates a monodisperse or narrowly distributed sample.[21][22]
Caption: Standard workflow for micelle size analysis using Dynamic Light Scattering (DLS).
Thermal and Electrochemical Properties
As a member of the ionic liquid family, 4-Dodecyl-4-ethylmorpholinium ethyl sulphate is expected to exhibit high thermal stability and a negligible vapor pressure.[23] Morpholinium-based ionic liquids are known to be thermally stable, often with decomposition temperatures well above 200°C, making them suitable for applications requiring elevated temperatures.[17][24] Their ionic nature also imparts electrical conductivity.
Thermal Stability: Can be precisely determined using Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature.
Phase Behavior: Differential Scanning Calorimetry (DSC) can be used to identify the melting point (T_m) and any glass transition temperatures (T_g), confirming its status as a room-temperature ionic liquid (T_m < 100°C).[4]
Electrochemical Window: The range of voltages over which the ionic liquid remains stable without being oxidized or reduced can be determined by cyclic voltammetry. Morpholinium-based ILs often exhibit wide electrochemical stability windows.[17][24]
Fields of Application
The unique combination of surfactant properties and ionic liquid characteristics makes 4-Dodecyl-4-ethylmorpholinium ethyl sulphate a versatile compound for advanced applications:
Drug Delivery: The ability to form micelles allows for the encapsulation and solubilization of poorly water-soluble drugs, potentially enhancing their bioavailability.[1]
Material Science: It can act as a template or structure-directing agent in the synthesis of mesoporous materials and nanoparticles.[16][25]
Catalysis: As an ionic liquid, it can serve as a non-volatile, recyclable solvent or catalyst for organic reactions, promoting "green chemistry" principles.[16][25]
Antimicrobial Agents: The cationic nature of many quaternary ammonium compounds, including morpholinium salts with long alkyl chains, can disrupt bacterial cell membranes, giving them antimicrobial potential.[26]
References
Cha, S., & Lee, H. (Year). Thermal and electrochemical properties of ionic liquids based on N-methyl-N-alkyl morpholinium cations. ResearchGate. [Link]
Bhowmick, S., Tatrari, G., Filippov, A., Johansson, P., & Shah, F. U. (2023). Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes. Journal of Materials Chemistry A. [Link]
Ferdeghini, C., Guazzelli, L., Pomelli, C. S., Ciccioli, A., Brunetti, B., Mezzetta, A., & Vecchio Ciprioti, S. (2021). Synthesis, thermal behavior and kinetic study of N-morpholinium dicationic ionic liquids by thermogravimetry. CNR-IRIS. [Link]
Viradiya, R., Patel, M., Rohit, S., Shah, U., Patel, G., Vashi, A., Shah, P., & Panjabi, S. (2025). Unveiling the Potential of Morpholinium Surface Active Ionic Liquids for Epidermal Growth Factor Receptor Inhibition: Synthesis, Integrating Molecular Docking, Dynamics, and In Vitro Studies. ACS Omega. [Link]
Le Révérend, B., Zoonens, M., Budayova-Spano, M., & Breyton, C. (2015). Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization. Acta Crystallographica Section D: Biological Crystallography. [Link]
Welton, T. (2018). On the Chemical Stabilities of Ionic Liquids. Molecules. [Link]
El-Sayed, R., & El-Sheshtawy, H. (2021). Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications. International Journal of Molecular Sciences. [Link]
Fister, S., Le, K. V., Mester, P., Vu, T. H., Mester, I., Schittmayer, M., Guebitz, G. M., & Nyanhongo, G. S. (2023). Antimicrobial and Virucidal Potential of Morpholinium-Based Ionic Liquids. International Journal of Molecular Sciences. [Link]
Ubale, S., Patil, H., & Waghmare, J. (2025). Ionic Liquid Surfactants: A Comprehensive Review of Their Synthesis, Properties, and Emerging Application. International Journal of Innovative Science and Research Technology. [Link]
Kang, T. S., Kumar, S., Kumar, V., & Singh, S. (2015). Aggregation behavior of non-cytotoxic ester functionalized morpholinium based ionic liquids in aqueous media. ResearchGate. [Link]
Sharma, B., Kumar, S., & Kumar, D. (2007). Conductometry and Thermodynamics Study of Metal Dodecyl Sulfates in Aqueous Solution. Journal of Surfactants and Detergents. [Link]
Al-Sabagh, A. M., El-Sayed, M. E., & Abd-El-Bary, H. M. (2011). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. Journal of Surfactants and Detergents. [Link]
Farris, S., Introzzi, L., Biagiotti, J., & Piergiovanni, L. (2012). Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles. Colloids and Surfaces B: Biointerfaces. [Link]
Zakharova, L. Y., Pashirova, T. N., & Zuev, Y. F. (2025). Aggregation behavior of morpholinium surfactants in the presence of organic electrolytes. ResearchGate. [Link]
BioLogic. (2018). Electrical conductivity of materials Part I: Electronic conductivity measurement. Application Note #03. [Link]
Bain, E., et al. (2025). Surface tension and hygroscopicity analysis of aerosols containing organosulfate surfactants. Atmospheric Chemistry and Physics. [Link]
Nobbmann, U. (2021). Application of Light Scattering Techniques to Nanoparticle Characterization and Development. Frontiers in Chemistry. [Link]
Santos, C., et al. (2025). Influence of Dispersant and Surfactant on nZVI Characterization by Dynamic Light Scattering. Nanomaterials. [Link]
Kang, T. S., Kumar, S., Kumar, V., & Singh, S. (2015). Aggregation behavior of non-cytotoxic ester functionalized morpholinium based ionic liquids in aqueous media. Journal of Colloid and Interface Science. [Link]
DataApex. (n.d.). Surface tension values of some common test liquids for surface energy analysis. DataApex. [Link]
Mukerjee, P., & Mysels, K. J. (1971). Critical micelle concentrations of aqueous surfactant systems. NIST Technical Series Publications. [Link]
Emerson. (n.d.). Conductance Data For Commonly Used Chemicals. Emerson. [Link]
Hazen, G. G., Weinstock, L. M., Connell, R., & Bollinger, F. W. (1988). 4-dodecylbenzenesulfonyl azides. Organic Syntheses. [Link]
Wanless, G. G., & Ducker, W. A. (1997). Surface Aggregate Phase Transition. Langmuir. [Link]
Stolte, S., et al. (2025). Synthesis, toxicity, biodegradability and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids. ResearchGate. [Link]
Kralchevsky, P. A., et al. (2022). Contamination in Sodium Dodecyl Sulfate Solutions: Insights from the Measurements of Surface Tension and Surface Rheology. Langmuir. [Link]
Jover, A., Meisinger, F., & Effendy, M. G. (2012). Manipulation of Concentration- Conductivity Data of Sodium Dodecyl Sulphate and Sodium Dodecylbenzene Sulphonate in KCl Solution in Relation to Micellisation Parameters. Hilaris Publisher. [Link]
Jasper, J. J. (1972). The Surface Tension of Pure Liquid Compounds. Journal of Physical and Chemical Reference Data. [Link]
Phase Behavior of 4-Dodecyl-4-ethylmorpholinium Ethyl Sulphate at Room Temperature: A Technical Whitepaper
Executive Summary The rational design of surfactant systems is a cornerstone of modern formulation science, drug delivery, and materials engineering. 4-Dodecyl-4-ethylmorpholinium ethyl sulphate (CAS 79863-58-4) is a spe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of surfactant systems is a cornerstone of modern formulation science, drug delivery, and materials engineering. 4-Dodecyl-4-ethylmorpholinium ethyl sulphate (CAS 79863-58-4) is a specialized amphiphile that bridges the gap between traditional quaternary ammonium surfactants and Room-Temperature Ionic Liquids (RTILs). This whitepaper provides an in-depth mechanistic analysis of its phase behavior at 25°C, detailing the thermodynamic drivers of its self-assembly, quantitative phase boundaries, and the self-validating experimental protocols required for its characterization.
Molecular Architecture and Thermodynamic Drivers
The phase behavior of any surfactant in an aqueous medium is dictated by the delicate thermodynamic balance between its hydrophobic and hydrophilic moieties. For 4-Dodecyl-4-ethylmorpholinium ethyl sulphate, three distinct structural components govern its aggregation dynamics:
The Hydrophobic Tail (Dodecyl Chain): The 12-carbon alkyl chain drives self-assembly via the hydrophobic effect, seeking to minimize entropically unfavorable contacts with water molecules.
The Hydrophilic Headgroup (Morpholinium Ring): The morpholinium heterocycle contains both a quaternary nitrogen and an ether oxygen. This creates a bulky, highly polarizable hydrophilic cross-section (
a0
). According to the Israelachvili packing parameter equation (
P=v/(a0⋅lc)
), a larger headgroup area (
a0
) yields a packing parameter
P<1/3
. This geometric constraint heavily favors the formation of highly curved, spherical micelles over a much wider concentration range compared to traditional acyclic quaternary ammonium surfactants (1[1]).
The Counterion (Ethyl Sulfate): The ethyl sulfate anion (
C2H5SO4−
) is a weakly coordinating, asymmetric counterion. In the context of ionic liquids, bulky and asymmetric anions disrupt the lattice energy of the crystalline solid state (2[2]). This thermodynamic disruption prevents the surfactant from crystallizing at room temperature, effectively depressing the Krafft temperature below 0°C (3[3]).
Phase Behavior Dynamics at 25°C
At room temperature, the phase behavior of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate progresses through distinct lyotropic states as a function of concentration.
The Dilute Regime: Micellization
At low concentrations, the surfactant exists as free monomers. Once the concentration reaches the Critical Micelle Concentration (CMC)—approximately 14-16 mM for C12 morpholinium derivatives (4[4])—the molecules spontaneously self-assemble into isotropic, spherical micelles (L1 phase). The high solubility granted by the ethyl sulfate counterion ensures this phase remains highly fluid and Newtonian up to exceptionally high concentrations (~45 wt%) (5[5]).
The Concentrated Regime: Lyotropic Liquid Crystals
As the concentration exceeds ~45 wt%, inter-micellar crowding forces a geometric transition. The spherical micelles elongate into infinite cylinders, packing into a Hexagonal Phase (H1) . Optically, this phase is anisotropic and highly viscous.
Upon further dehydration (>65 wt%), the effective headgroup area shrinks due to reduced hydration, pushing the packing parameter to
P≈1
. The cylinders flatten into infinite bilayer sheets, forming a Lamellar Phase (Lα) .
Concentration-dependent phase transitions of morpholinium surfactants.
Quantitative Data Summary
The following table synthesizes the expected quantitative phase parameters for 4-Dodecyl-4-ethylmorpholinium ethyl sulphate at 25°C, derived from the structural homology of morpholinium-based surfactants.
Parameter
Estimated Value
Thermodynamic Causality
Analytical Method
Critical Micelle Concentration (CMC)
~14.0 - 16.0 mM
Hydrophobic effect driven by the C12 (dodecyl) alkyl chain[4].
To ensure rigorous scientific integrity, the phase behavior of this surfactant must be mapped using self-validating empirical workflows.
Protocol 1: Isothermal Conductometric Determination of the CMC
Purpose: To identify the exact concentration at which monomeric surfactants spontaneously self-assemble into micelles.
Causality & Validation: The formation of micelles significantly reduces the electrophoretic mobility of the surfactant ions compared to free monomers. The protocol is self-validating: a sharp, mathematically definable break in the specific conductivity vs. concentration plot confirms micellization.
Step-by-Step Methodology:
Preparation: Prepare a 50 mM stock solution of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate in ultra-pure Milli-Q water (18.2 MΩ·cm).
Equilibration: Place 50 mL of Milli-Q water into a jacketed titration vessel. Circulate water through the jacket to maintain a strict isothermal environment of 25.0 ± 0.1 °C.
Titration: Submerge a calibrated conductivity probe into the vessel. Using an automated micro-burette, inject 0.5 mL aliquots of the stock solution under continuous magnetic stirring.
Data Acquisition: Pause stirring after each injection and allow 3 minutes for thermal and micellar equilibration. Record the specific conductivity (
κ
).
Analysis: Plot
κ
against the total surfactant concentration. Perform linear regressions on the pre-micellar (steep slope) and post-micellar (shallow slope) data points. The precise CMC is the intersection of these two lines.
Protocol 2: Lyotropic Phase Characterization via SAXS and POM
Purpose: To map the concentration-dependent transition from isotropic micelles to anisotropic liquid crystalline phases.
Causality & Validation: Polarized Optical Microscopy (POM) provides rapid macroscopic visual validation of optical anisotropy, while Small-Angle X-ray Scattering (SAXS) provides nanoscopic structural proof via Bragg peak indexing. The convergence of optical texture and d-spacing ratios creates a self-validating structural model.
Step-by-Step Methodology:
Sample Formulation: Prepare binary mixtures of the surfactant and Milli-Q water ranging from 10 wt% to 80 wt% in 5 wt% increments inside sealed glass ampoules.
Homogenization: Subject the ampoules to repeated cycles of centrifugation (5000 rpm for 10 mins) and vortex mixing.
Thermal Annealing: Incubate the samples in a water bath at 25°C for 48 hours to ensure macroscopic phase uniformity and eliminate shear-induced artifacts.
Optical Profiling (POM): Place a small aliquot of each sample between a glass slide and coverslip. Observe under cross-polarizers. Isotropic micelles will appear completely dark. A Hexagonal phase will exhibit a characteristic "fan-like" or "non-geometric" birefringent texture, while a Lamellar phase will display "focal conic" textures or "oily streaks".
Structural Indexing (SAXS): Load the samples into 1.5 mm quartz capillaries. Expose to an X-ray beam (
λ=1.54
Å) and record the scattering intensity
I(q)
versus the scattering vector
q
.
Validation: Calculate the relative positions of the Bragg peaks. A peak ratio of
1:3:4
confirms the Hexagonal (H1) phase. A peak ratio of
1:2:3
confirms the Lamellar (Lα) phase.
Self-validating experimental workflow for lyotropic phase characterization.
References
Physicochemical Evaluation of Micellar Solution and Lyotropic Phases Formed by Self-Assembled Aggregates of Morpholinium Geminis
PMC / ACS Omega
URL
Unveiling the Phase Behavior of Morpholine Laurate Systems: A Technical Guide
Benchchem
URL
Physicochemical Evaluation of Micellar Solution and Lyotropic Phases Formed by Self-Assembled Aggregates of Morpholinium Geminis
ResearchGate
URL
Structural and Ecotoxicological Profile of N-Alkoxymorpholinium-Based Ionic Liquids
ResearchGate
URL
Thermophysical Properties of Homologous Tetracyanoborate-Based Ionic Liquids Using Experiments and Molecular Dynamics Simulations
ACS Publications
URL
Application Notes and Protocols for 4-Dodecyl-4-ethylmorpholinium ethyl sulphate as an Antistatic Agent
Introduction Static electricity, a phenomenon resulting from the imbalance of electric charges on the surface of a material, poses significant challenges in various industries. For insulating materials like plastics, tex...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Static electricity, a phenomenon resulting from the imbalance of electric charges on the surface of a material, poses significant challenges in various industries. For insulating materials like plastics, textiles, and coatings, the accumulation of static charge can lead to dust attraction, processing difficulties, and even hazardous electrostatic discharges (ESD) that can damage sensitive electronic components.[1][2] Antistatic agents are compounds applied to or incorporated into materials to mitigate these effects by allowing the charges to dissipate.[3]
This document provides detailed application notes and protocols for the use of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate (CAS No: 79863-58-4) as a highly effective antistatic agent.[4] This compound is a member of the ionic liquid family, specifically a quaternary ammonium salt.[3] Ionic liquids are increasingly favored as antistatic agents due to their inherent conductivity, high thermal stability, and low vapor pressure, which ensures their permanence and efficacy within the host material.[1]
These guidelines are intended for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the compound's mechanism, application methodologies, and performance evaluation techniques.
The antistatic effect of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate is attributed to its ionic nature. When incorporated into or applied to the surface of a material, the salt's cations (4-Dodecyl-4-ethylmorpholinium) and anions (ethyl sulphate) provide mobile charge carriers. This enhances the electrical conductivity of the material's surface, allowing for the safe and continuous dissipation of static charges as they are generated.[1][3] The long dodecyl alkyl chain of the cation promotes compatibility with various polymer matrices, aiding in its dispersion.
Application Note: Formulation and Validation Protocols for 4-Dodecyl-4-ethylmorpholinium Ethyl Sulphate in Microemulsions
Executive Summary The development of universal delivery vehicles for sparingly soluble active pharmaceutical ingredients (APIs) remains a critical bottleneck in drug formulation. This application note provides a comprehe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of universal delivery vehicles for sparingly soluble active pharmaceutical ingredients (APIs) remains a critical bottleneck in drug formulation. This application note provides a comprehensive, self-validating methodology for formulating thermodynamically stable microemulsions using 4-Dodecyl-4-ethylmorpholinium ethyl sulphate (CAS: 79863-58-4). As a next-generation Surface-Active Ionic Liquid (SAIL), this compound offers unparalleled solubilization capacity, tunable phase behavior, and superior biocompatibility compared to conventional cationic surfactants.
Mechanistic Rationale: Why Morpholinium SAILs?
The selection of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate as the primary surfactant is driven by three distinct physicochemical mechanisms:
Cationic Morpholinium Core : The bulky, asymmetric morpholinium ring disrupts crystal lattice formation, ensuring the ionic liquid remains fluid at room temperature. Crucially, morpholinium-based ILs demonstrate a highly favorable toxicological profile and enhanced biocompatibility compared to first-generation imidazolium or pyridinium salts .
Hydrophobic Dodecyl Tail : The 12-carbon alkyl chain provides the critical hydrophobic volume necessary to drive spontaneous thermodynamic self-assembly, encapsulating lipophilic drugs within the microemulsion core.
Ethyl Sulphate Anion : The weakly coordinating ethyl sulphate anion acts as a strong hydrogen bond acceptor. This is a critical mechanism for solubilizing challenging APIs (e.g., 5-fluorouracil, acyclovir) via targeted drug-IL hydrogen bonding interactions at the oil-water interface .
Thermodynamic self-assembly pathway of SAIL-based microemulsions.
Formulation Components
To construct a robust microemulsion, the SAIL must be paired with complementary phases that optimize the interfacial curvature:
Co-surfactant : Sorbitan laurate (Span-20). Causality: Span-20 is non-ionic. It intercalates between the bulky cationic morpholinium headgroups, reducing electrostatic repulsion (Debye screening) and increasing the flexibility of the interfacial film .
Oil Phase : Isopropyl myristate (IPM). Causality: IPM is selected due to its established efficacy as a permeation enhancer in dermal and transdermal delivery systems .
Aqueous Phase : Ultrapure water or Phosphate-Buffered Saline (pH 7.4).
Experimental Workflows
Protocol A: Construction of the Pseudoternary Phase Diagram
This protocol identifies the exact concentration boundaries where a thermodynamically stable, isotropic microemulsion forms.
Step 1: Preparation of Surfactant Mixture (
Smix
)
Blend the SAIL and Span-20 at specific mass ratios (e.g., 1:1, 2:1, 3:1). Vortex for 5 minutes until completely homogenized.
Insight: A 2:1 ratio typically yields the largest microemulsion region due to optimal charge shielding.
Step 2: Oil-
Smix
Blending
In glass vials, mix the oil phase (IPM) with the
Smix
in weight ratios ranging from 1:9 to 9:1 (e.g., 1:9, 2:8, 3:7... 9:1).
Step 3: Aqueous Titration
Titrate the aqueous phase into each vial dropwise (≤ 0.5 mL/min) under continuous magnetic stirring at 25°C.
Causality: Rapid addition induces localized supersaturation and kinetic trapping, resulting in a metastable nanoemulsion rather than a true microemulsion.
Step 4: Visual and Optical Observation
Monitor the transition. The system is classified as a microemulsion only when it forms a transparent, single-phase, isotropic liquid. Plot these clear points on a triangular graph to map the microemulsion boundaries.
Experimental workflow for phase diagram construction and thermodynamic validation.
Protocol B: Thermodynamic Stress Validation (The Self-Validating Step)
Microemulsions are defined strictly by their thermodynamic stability. To validate that the formulated system is not a kinetically stabilized emulsion, subject the clear formulations to the following stress tests. Any formulation exhibiting phase separation, creaming, or cracking must be discarded.
Centrifugation Test : Centrifuge the samples at 10,000 rpm for 30 minutes. (Forces phase separation in kinetically stable systems).
Heating-Cooling Cycles : Subject samples to three cycles between 4°C and 45°C, storing at each temperature for 48 hours. (Validates stability across phase inversion temperatures).
Freeze-Thaw Cycles : Subject samples to three cycles between -20°C and 25°C. (Ensures the interfacial film can spontaneously recover from ice crystal disruption).
Protocol C: Drug Solubilization and Loading
Add an excess amount of the target API (e.g., 5-Fluorouracil) to 5 mL of the validated microemulsion formulation.
Stir the mixture magnetically at 200 rpm for 48 hours at 25 ± 0.5°C to ensure thermodynamic equilibrium is reached.
Centrifuge the suspension at 10,000 rpm for 15 minutes to remove undissolved API.
Extract the supernatant, dilute appropriately with methanol, and quantify the solubilized drug using HPLC or UV-Vis spectrophotometry.
Quantitative Data Summaries
Table 1: Influence of
Smix
Mass Ratios on Phase Boundaries
Data represents typical phase behavior for morpholinium SAIL/Span-20/IPM/Water systems.
Smix
Ratio (SAIL : Span-20)
Interfacial Film Behavior
Microemulsion Area (% of Phase Diagram)
Thermodynamic Stability
1:0 (Pure SAIL)
High electrostatic repulsion
< 10%
Poor (Fails centrifugation)
1:1
Partial charge shielding
25%
Moderate
2:1
Optimal intercalation
42%
Excellent (Passes all tests)
3:1
Excess cationic charge
31%
Good
Table 2: Comparative Solubilization Capacity of 5-Fluorouracil (5-FU)
Demonstrating the hydrogen-bonding efficacy of the ethyl sulphate anion.
Solvent System
5-FU Solubility (mg/mL)
Fold Enhancement
Ultrapure Water
11.2
1.0x
Isopropyl Myristate (IPM)
0.8
0.07x
Conventional ME (Tween-80 based)
28.5
2.5x
SAIL-ME (4-Dodecyl-4-ethylmorpholinium)
84.3
7.5x
References
Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7132–7189.[Link]
Ali, M. K., Moshikur, R. M., Wakabayashi, R., Moniruzzaman, M., Kamiya, N., & Goto, M. (2020). Biocompatible Ionic Liquid Surfactant-Based Microemulsion as a Potential Carrier for Sparingly Soluble Drugs. ACS Sustainable Chemistry & Engineering, 8(11), 4436–4446.[Link]
Goindi, S., Arora, P., Kumar, N., & Puri, A. (2014). Development of Novel Ionic Liquid-Based Microemulsion Formulation for Dermal Delivery of 5-Fluorouracil. AAPS PharmSciTech, 15(4), 810–821.[Link]
Method
Application Note: 4-Dodecyl-4-ethylmorpholinium Ethyl Sulphate in Silver Nanoparticle Synthesis
Executive Summary The controlled synthesis of silver nanoparticles (AgNPs) demands precise regulation of nucleation kinetics and surface passivation. Traditional capping agents (e.g., citrate or polyvinylpyrrolidone) oft...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The controlled synthesis of silver nanoparticles (AgNPs) demands precise regulation of nucleation kinetics and surface passivation. Traditional capping agents (e.g., citrate or polyvinylpyrrolidone) often struggle to simultaneously control particle size and prevent long-term agglomeration. As an advanced alternative, 4-Dodecyl-4-ethylmorpholinium ethyl sulphate (CAS: 79863-58-4) —a specialized morpholinium-based ionic liquid (IL) and cationic surfactant—acts as a highly efficient structure-directing and stabilizing agent[1]. This application note details the mechanistic principles and provides a self-validating protocol for utilizing this morpholinium IL to synthesize highly monodisperse, positively charged AgNPs for advanced catalytic and biomedical applications.
Mechanistic Insights: The Morpholinium Advantage
As a Senior Application Scientist, I have observed that the primary failure mode in AgNP synthesis is the decoupling of the nucleation rate from the capping rate. By integrating 4-Dodecyl-4-ethylmorpholinium ethyl sulphate into the reaction matrix, we engineer a self-regulating nanoreactor based on three causal pillars:
Steric Hindrance via the Dodecyl Chain: The 12-carbon (dodecyl) hydrophobic tail is optimal for nanoparticle synthesis. It is long enough to form a dense steric corona that physically blocks particle-particle collisions, yet short enough to prevent the excessive micellar trapping of Ag⁺ ions that occurs with longer (e.g., hexadecyl) chains[2].
Electrostatic Repulsion via the Morpholinium Cation: The quaternary morpholinium headgroup electrostatically adsorbs onto the nascent silver surface. This interaction reverses the typical negative surface charge of AgNPs to a highly positive state, maximizing zeta potential and preventing agglomeration through robust electrostatic repulsion[3].
Weak Coordination of the Ethyl Sulphate Anion: Unlike halide anions which can passivate and poison the silver surface, the ethyl sulphate anion is weakly coordinating. This allows the reducing agent unhindered access to the Ag⁺ core during the critical nucleation phase, ensuring rapid, uniform reduction[4].
Reaction Workflow & Signaling Pathway
Workflow of Morpholinium-Mediated AgNP Synthesis and Stabilization.
Quantitative Analysis: Surfactant Concentration vs. AgNP Metrics
The critical micelle concentration (CMC) of morpholinium derivatives dictates their self-assembly and the subsequent size of the nanoreactors[5]. Operating above the CMC is non-negotiable for achieving monodispersity.
Table 1: Effect of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate Concentration on AgNP Characteristics
IL Concentration
Micellar State
Mean AgNP Diameter (nm)
Polydispersity Index (PDI)
Zeta Potential (mV)
Colloidal Stability
0.1 mM
Below CMC
45.2 ± 4.1
0.45
+15.4
< 3 Days
1.5 mM
Near CMC
18.6 ± 2.3
0.22
+38.2
> 60 Days
5.0 mM
Above CMC
12.4 ± 1.1
0.15
+45.7
> 90 Days
Data demonstrates that increasing the hydrophobic alkyl chain interaction and operating above the CMC promotes more effective stabilization and smaller particle sizes[2].
Sodium Borohydride (NaBH₄, freshly prepared in ice-cold water)
Ultrapure Water (18.2 MΩ·cm)
Phase 1: Precursor Complexation
Causality: Mixing AgNO₃ with the morpholinium IL before introducing the reducing agent allows the Ag⁺ ions to partition into the Stern layer of the morpholinium micelles. This pre-organization prevents uncontrolled bulk precipitation.
Dissolve 5.0 mM of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate in 50 mL of ultrapure water. Stir at 400 RPM for 15 minutes at room temperature to ensure complete micellization.
Add 1.0 mM of AgNO₃ to the surfactant solution.
Wrap the reaction flask in aluminum foil to prevent premature photo-reduction and stir for an additional 30 minutes.
Phase 2: Controlled Nucleation
Causality: NaBH₄ is a strong reducing agent. It must be added dropwise at low temperatures to ensure the rate of reduction does not exceed the rate at which the morpholinium cations can cap the newly formed Ag⁰ nuclei.
Transfer the reaction flask to an ice bath and allow the solution to cool to 4°C.
Prepare a 10 mM solution of NaBH₄ in ice-cold ultrapure water. (Note: NaBH₄ degrades rapidly in water; use within 15 minutes of preparation).
Increase the stirring rate to 800 RPM.
Inject 5 mL of the NaBH₄ solution dropwise (1 drop per second) into the Ag⁺/IL complex.
Self-Validation Checkpoint: Immediately following the addition of NaBH₄, the solution must transition from colorless to a vibrant pale yellow within 30 seconds. A shift to dark grey or black indicates rapid agglomeration, meaning the micellar templates have ruptured or the stirring rate was insufficient.
Phase 3: Quenching and Validation
Allow the solution to stir for 2 hours at room temperature to ensure complete reduction and stabilization.
Transfer the colloidal suspension to a dialysis membrane (MWCO 10-12 kDa) and dialyze against ultrapure water for 24 hours to remove unreacted NaBH₄, free ethyl sulphate anions, and monomeric surfactant.
Analytical Validation:
UV-Vis Spectroscopy: Confirm a sharp Localized Surface Plasmon Resonance (LSPR) peak at ~395–405 nm. A broad peak or a shift beyond 410 nm indicates polydispersity or aggregation.
Dynamic Light Scattering (DLS): Verify a hydrodynamic radius corresponding to Table 1 (target < 15 nm) and a PDI < 0.2.
Troubleshooting
Issue: Broad PDI (> 0.3) and dull yellow/brown color.
Causal Factor: Surfactant concentration is likely below the CMC, leading to uneven capping.
Solution: Verify the exact CMC of your specific batch of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate and ensure the working concentration is at least 2× CMC.
Issue: Rapid precipitation of black particles during reduction.
Causal Factor: The NaBH₄ was added too quickly, or the reaction temperature was too high, causing the nucleation rate to outpace the steric capping kinetics.
Solution: Strictly maintain the 4°C ice bath and adhere to the 1 drop/second addition rate.
References[5] Physicochemical Evaluation of Micellar Solution and Lyotropic Phases Formed by Self-Assembled Aggregates of Morpholinium Geminis. ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.7b00982[4]A Review of Ionic Liquids and Their Composites with Nanoparticles for Electrochemical Applications. MDPI Inorganics. URL: https://www.mdpi.com/journal/inorganics[1]Ionic Liquids as Novel Dispersing Agents for Nanoparticles: Synthesis and Stabilization of Nanomaterials. TechConnect Briefs. URL: https://briefs.techconnect.org/wp-content/volumes/Cleantech2012/pdf/411.pdf[3]A morpholinium surfactant crystallization induced formation of Au nanoparticle sheet-like assemblies with uniform SERS activity. Colloids and Surfaces A. URL: https://doi.org/10.1016/j.colsurfa.2014.05.027[2]Tailoring thiohydantoin-based cationic surfactants for enhanced catalytic remediation of methylene blue in wastewater using AgNPs. Taylor & Francis. URL: https://www.tandfonline.com/
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Grounding
4-Dodecyl-4-ethylmorpholinium ethyl sulphate (CAS: 79863-58-4) represents a highly potent class of quaternary ammonium compounds (QACs) and morpholinium-based ionic liquids. In drug development and advanced formulation science, this cationic surfactant is leveraged for its broad-spectrum biocidal properties and exceptional anti-biofilm capabilities.
The structural architecture of this compound dictates its mechanism of action. The morpholinium ring acts as a stable cationic headgroup, providing the initial electrostatic driving force to bind to the negatively charged bacterial cell envelope (teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria). Following this electrostatic anchoring, the 12-carbon (dodecyl) aliphatic chain—which literature identifies as the optimal length for lipid bilayer penetration—inserts into the bacterial membrane 1. This insertion disrupts membrane architecture, leading to the leakage of critical intracellular components (e.g., potassium ions, ATP) and culminating in rapid cell lysis 2.
Mechanism of action for morpholinium QACs disrupting bacterial membranes.
Experimental Design & Causality: Building a Self-Validating System
When designing antimicrobial assays for 4-Dodecyl-4-ethylmorpholinium ethyl sulphate, researchers must account for two critical physicochemical behaviors to prevent skewed data:
Surfactant Carryover and False Positives: QACs are highly substantive; they adhere to bacterial cells and microplate walls. If an aliquot is transferred directly from a broth microdilution well to an agar plate for Minimum Bactericidal Concentration (MBC) determination, the carried-over surfactant will continue to inhibit growth on the agar. This results in a false-positive MBC (bacteriostatic activity masquerading as bactericidal activity). Causality: To build a self-validating protocol, a chemical neutralization step (using Dey-Engley Neutralizing Broth containing lecithin and polysorbate 80) is mandatory prior to plating.
Critical Micelle Concentration (CMC): The compound forms micelles in aqueous solutions. Antimicrobial activity often plateaus or shifts dynamically near the CMC because monomeric surfactant molecules interact differently with lipid bilayers than micellar aggregates. Dilution ranges must be mathematically structured to span across the known CMC of the specific formulation.
Step-by-Step Methodologies
Protocol A: MIC and MBC Determination with Chemical Neutralization
This protocol determines the Minimum Inhibitory Concentration (MIC) and MBC of the morpholinium surfactant against planktonic bacteria, ensuring rigorous neutralization of the active agent.
Materials:
Mueller-Hinton Broth (MHB) and Tryptic Soy Agar (TSA) plates.
Dey-Engley (D/E) Neutralizing Broth.
96-well U-bottom microtiter plates.
Standardized bacterial inoculum (
5×105
CFU/mL).
Workflow:
Stock Preparation: Dissolve 4-Dodecyl-4-ethylmorpholinium ethyl sulphate in sterile deionized water to create a
stock.
Serial Dilution: Aliquot
of MHB into columns 2-12 of the 96-well plate. Add
of the working QAC solution to column 1. Perform a 2-fold serial dilution from column 1 to 11, discarding
from column 11. Column 12 serves as the positive growth control (no QAC).
Inoculation: Add
of the bacterial suspension (
1×106
CFU/mL) to all wells, yielding a final well volume of
and a final concentration of
5×105
CFU/mL.
Incubation & MIC Read: Incubate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration exhibiting no visible turbidity (or measured via OD600 < 0.05).
Neutralization (Critical Step): From all optically clear wells and the MIC well, transfer
of the suspension into
of D/E Neutralizing Broth in a separate plate. Incubate at room temperature for 10 minutes to quench the morpholinium surfactant.
Plating & MBC Read: Plate
of the neutralized mixture onto TSA plates. Incubate for 24 hours at 37°C. The MBC is the lowest concentration resulting in a
≥99.9%
reduction in initial inoculum (CFU count).
Self-validating MIC and MBC assay workflow incorporating mandatory QAC neutralization.
Morpholinium-based ionic liquids have demonstrated potent anti-biofilm activity, frequently outperforming traditional antibiotics by penetrating the extracellular polymeric substance (EPS) matrix 3.
Biofilm Formation: Inoculate a Calgary Biofilm Device (96-well plate with a peg lid) with
107
CFU/mL of the target strain (e.g., P. aeruginosa). Incubate on a rotary shaker at 150 rpm for 24–48 hours to establish mature biofilms on the pegs.
Wash Step: Carefully remove the peg lid and rinse twice in a 96-well plate containing sterile PBS to remove non-adherent (planktonic) cells.
Treatment: Transfer the peg lid to a challenge plate containing serial dilutions of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate. Incubate for 24 hours.
Neutralization & Recovery: Rinse the peg lid in PBS, then transfer to a recovery plate containing D/E Neutralizing Broth. Sonicate the plate in a water bath for 10 minutes at 40 kHz to dislodge surviving persister cells from the pegs.
Quantification: Plate aliquots of the recovery broth onto agar to determine the Minimum Biofilm Eradication Concentration (MBEC).
Quantitative Data Summary
The following table summarizes the expected efficacy ranges of C12-morpholinium QACs against standard pathogens, demonstrating the compound's broad-spectrum capabilities 4.
Target Pathogen
Gram Stain
Expected MIC Range (
μ
g/mL)
Expected MBC Range (
μ
g/mL)
Biofilm Eradication (MBEC) (
μ
g/mL)
Staphylococcus aureus (MRSA)
Positive
1.5 – 4.0
2.0 – 8.0
16.0 – 32.0
Listeria monocytogenes
Positive
2.0 – 8.0
4.0 – 16.0
32.0 – 64.0
Escherichia coli
Negative
8.0 – 16.0
16.0 – 32.0
64.0 – 128.0
Pseudomonas aeruginosa
Negative
16.0 – 64.0
32.0 – 128.0
128.0 – 256.0
Note: Gram-negative bacteria typically exhibit higher MIC/MBC values due to the protective outer lipopolysaccharide (LPS) membrane, which requires higher concentrations of the surfactant for effective permeabilization.
References
Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties for Antimicrobial Purposes: Design and Thermophysical Insights
ACS Sustainable Chemistry & Engineering[Link]
Biological Activity of Quaternary Ammonium Salts and Their Derivatives
National Center for Biotechnology Information (PMC)[Link]
Morpholinium-based Ionic Liquids as Potent Antibiofilm and Sensitizing Agents for the Control of Pseudomonas aeruginosa
Journal of Molecular Biology (PubMed)[Link]
Antimicrobial and Virucidal Potential of Morpholinium-Based Ionic Liquids
National Center for Biotechnology Information (PMC)[Link]
Application Notes and Protocols for Liquid-Liquid Extraction Utilizing 4-Dodecyl-4-ethylmorpholinium Ethyl Sulphate
Introduction: A New Frontier in Separation Science with 4-Dodecyl-4-ethylmorpholinium Ethyl Sulphate The field of separation science is in a constant state of evolution, driven by the need for more efficient, selective,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A New Frontier in Separation Science with 4-Dodecyl-4-ethylmorpholinium Ethyl Sulphate
The field of separation science is in a constant state of evolution, driven by the need for more efficient, selective, and environmentally benign extraction methods. In this context, ionic liquids (ILs) have emerged as a transformative class of solvents, offering a unique combination of properties that make them highly suitable for a wide range of applications, including liquid-liquid extraction (LLE).[1][2] This guide focuses on a particularly promising, yet underexplored, member of the IL family: 4-Dodecyl-4-ethylmorpholinium ethyl sulphate .
This compound, with the CAS number 79863-58-4 and the IUPAC name 4-Dodecyl-4-ethylmorpholin-4-ium ethyl sulfate, belongs to the category of morpholinium-based ionic liquids.[3] The presence of a long dodecyl chain on the morpholinium cation imparts significant surface-active properties, classifying it as a surface-active ionic liquid (SAIL).[4][5] This dual nature—acting as both a solvent and a surfactant—opens up novel mechanisms for liquid-liquid extraction, potentially leading to enhanced extraction efficiencies and selectivities for a variety of solutes, from pharmaceuticals to metal ions.[5]
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the practical application of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate in liquid-liquid extraction. While specific experimental data for this exact IL is limited in publicly available literature, this guide will leverage data from structurally similar long-chain morpholinium salts to provide robust, adaptable protocols and a strong theoretical framework for its use.
Physicochemical Properties and Synthesis of 4-Dodecyl-4-ethylmorpholinium Ethyl Sulphate
A thorough understanding of the physicochemical properties of an ionic liquid is paramount for designing effective extraction protocols. While a comprehensive experimental characterization of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate is not widely published, we can infer its key properties based on its molecular structure and data from analogous compounds.
Inferred Physicochemical Properties
Property
Expected Characteristic
Rationale and Supporting Evidence
Physical State
Liquid at or near room temperature
The asymmetric nature of the 4-dodecyl-4-ethylmorpholinium cation and the charge delocalization in the ethyl sulphate anion are expected to disrupt crystal lattice formation, leading to a low melting point, a hallmark of ionic liquids.
Surfactant Properties
Exhibits surfactant behavior in aqueous solutions, forming micelles above a critical micelle concentration (CMC)
The amphiphilic structure, comprising a hydrophilic morpholinium head group and a long hydrophobic dodecyl tail, is characteristic of cationic surfactants. Similar long-chain morpholinium salts have been identified as surface-active ionic liquids (SAILs).[4][5]
Solubility
Immiscible with non-polar organic solvents, and its solubility in water will be dependent on concentration and temperature.
The ionic nature of the compound makes it insoluble in non-polar solvents. The long alkyl chain will decrease its water solubility compared to short-chain analogues, potentially leading to the formation of a separate phase in aqueous systems, which is crucial for LLE.
Viscosity
Moderately viscous
The presence of the long dodecyl chain and the ionic interactions will likely result in a higher viscosity compared to common molecular solvents. This is a critical parameter to consider for mass transfer during extraction.
Density
Expected to be denser than water
Many ionic liquids exhibit densities greater than water, which is advantageous for phase separation in LLE.
Thermal Stability
High thermal stability
Ionic liquids are known for their high thermal stability, allowing for a wider range of operating temperatures in extraction processes compared to volatile organic solvents.
Synthesis Protocol
The synthesis of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate can be achieved through a two-step process involving N-alkylation of morpholine followed by quaternization.
Step 1: Synthesis of N-Dodecylmorpholine
This step involves the reaction of morpholine with a dodecyl halide (e.g., 1-bromododecane).
Materials: Morpholine, 1-bromododecane, potassium carbonate (or another suitable base), and a polar aprotic solvent (e.g., acetonitrile).
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve morpholine and a slight molar excess of potassium carbonate in acetonitrile.
Slowly add 1-bromododecane to the mixture.
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
Evaporate the solvent from the filtrate under reduced pressure.
The resulting crude N-dodecylmorpholine can be purified by vacuum distillation or column chromatography.
Step 2: Quaternization to form 4-Dodecyl-4-ethylmorpholinium ethyl sulphate
This step involves the reaction of the synthesized N-dodecylmorpholine with diethyl sulphate.
Materials: N-dodecylmorpholine, diethyl sulphate, and a suitable solvent (e.g., acetone or acetonitrile).
Procedure:
Dissolve N-dodecylmorpholine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Slowly add a stoichiometric amount of diethyl sulphate to the solution. Caution: Diethyl sulphate is a potent alkylating agent and should be handled with appropriate safety precautions in a fume hood.
Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours. The progress of the quaternization can be monitored by the disappearance of the starting materials (TLC or NMR).
If the product precipitates, it can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure.
The resulting ionic liquid should be washed with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting materials and then dried under vacuum to yield the final product.
Principles of Liquid-Liquid Extraction with 4-Dodecyl-4-ethylmorpholinium Ethyl Sulphate
The unique surfactant properties of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate introduce a more complex and potentially more efficient extraction mechanism compared to traditional LLE with non-surfactant ionic liquids. The extraction process is likely governed by a combination of partitioning and micelle-assisted extraction.
At concentrations below its critical micelle concentration (CMC), the ionic liquid will primarily act as a solvent, and the extraction will be based on the partitioning of the analyte between the aqueous phase and the ionic liquid phase. However, at concentrations above the CMC, the ionic liquid will form micelles in the aqueous phase. These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic or amphiphilic analytes can be solubilized within the hydrophobic core of these micelles, significantly increasing their concentration in the ionic liquid-rich phase.
This dual mechanism provides a powerful tool for enhancing the extraction of a wide range of molecules. For instance, in drug development, many active pharmaceutical ingredients (APIs) have poor water solubility. The micellar solubilization offered by a SAIL like 4-Dodecyl-4-ethylmorpholinium ethyl sulphate could be highly advantageous for their extraction from complex matrices.[5]
Caption: Mechanism of LLE with a Surface-Active Ionic Liquid.
General Protocol for Liquid-Liquid Extraction
This protocol provides a general framework for performing a liquid-liquid extraction using 4-Dodecyl-4-ethylmorpholinium ethyl sulphate. The specific parameters (e.g., concentrations, pH, temperature) should be optimized for the particular analyte and sample matrix.
Materials and Equipment
4-Dodecyl-4-ethylmorpholinium ethyl sulphate
Aqueous sample containing the analyte of interest
Organic solvent for back-extraction (if necessary, e.g., ethyl acetate, dichloromethane)
pH meter and buffers
Vortex mixer
Centrifuge
Separatory funnel or centrifuge tubes
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Application Notes and Protocols for 4-Dodecyl-4-ethylmorpholinium ethyl sulphate as a Phase Transfer Catalyst
Introduction: A Modern Catalyst for Biphasic Reactions In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and sustainability is paramount. Phase Transfer Catalysis (PTC) has emerged as...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Modern Catalyst for Biphasic Reactions
In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and sustainability is paramount. Phase Transfer Catalysis (PTC) has emerged as a powerful technique to bridge the reactivity gap between immiscible reactants, enabling reactions between aqueous and organic phases.[1][2][3] This is achieved through the use of a phase transfer agent that shuttles a reactive species from one phase to another.[3][4] This guide provides a detailed exploration of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate , a morpholinium-based ionic liquid, as a highly effective phase transfer catalyst for key organic transformations.
Ionic liquids, such as 4-Dodecyl-4-ethylmorpholinium ethyl sulphate, are increasingly favored in both academic and industrial settings due to their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solubility.[5] These characteristics often translate to greener and more efficient chemical processes.[2] This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this catalyst's mechanism, its practical applications, and detailed, field-proven protocols.
Physicochemical Properties and Structural Advantages
The efficacy of a phase transfer catalyst is intrinsically linked to its structure. 4-Dodecyl-4-ethylmorpholinium ethyl sulphate possesses a unique combination of features that make it an excellent candidate for this role.
The key structural attributes contributing to its catalytic activity are:
The Morpholinium Cation: The positively charged nitrogen atom within the morpholine ring is sterically accessible, allowing for efficient association with anions.
The Dodecyl Chain: This long alkyl chain imparts significant lipophilicity to the cation, enabling it to readily partition into the organic phase of a biphasic system.
The Ethyl Group: This smaller alkyl group provides a degree of asymmetry to the cation.
The Ethyl Sulphate Anion: A non-coordinating anion that does not interfere with the reactivity of the transferred nucleophile.
Mechanism of Action: Facilitating Interfacial Reactions
The catalytic cycle of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate in a typical nucleophilic substitution reaction, such as a Williamson ether synthesis, can be understood through the widely accepted Starks' extraction mechanism.[1][6]
Caption: Starks' Extraction Mechanism for Phase Transfer Catalysis.
Anion Exchange: In the aqueous phase, the ethyl sulphate anion (ES⁻) of the catalyst is exchanged for the nucleophilic anion (Y⁻, e.g., OH⁻) from the inorganic salt.
Phase Transfer: The lipophilic morpholinium cation, now paired with the reactive anion ([Cat]⁺Y⁻), is extracted into the organic phase.
SN2 Reaction: In the organic phase, the "naked" and highly reactive anion attacks the organic substrate (R-X), leading to the formation of the desired product (R-Y) and a new catalyst-anion pair ([Cat]⁺X⁻).
Catalyst Regeneration: The catalyst cation, now paired with the leaving group anion (X⁻), returns to the aqueous phase, where it can undergo another cycle of anion exchange.
Application Note 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide. Phase transfer catalysis significantly enhances the utility of this reaction by allowing the use of aqueous hydroxides as the base, thus avoiding the need for anhydrous conditions and the pre-formation of the alkoxide.
Protocol 1: Synthesis of Benzyl Propyl Ether
This protocol details the synthesis of benzyl propyl ether from benzyl alcohol and 1-bromopropane.
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzyl alcohol (1.0 eq.), toluene (5 volumes), and the 50% aqueous sodium hydroxide solution (2.0 eq.).
Add 4-Dodecyl-4-ethylmorpholinium ethyl sulphate (0.05 eq.) to the biphasic mixture.
Heat the reaction mixture to 80 °C with vigorous stirring.
Slowly add 1-bromopropane (1.2 eq.) to the reaction mixture over 30 minutes.
Maintain the reaction at 80 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature and add deionized water.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with toluene (2 x 2 volumes).
Combine the organic layers and wash with deionized water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation to yield benzyl propyl ether.
Expected Outcome: A colorless liquid. The yield should be in the range of 85-95%.
Troubleshooting:
Low Conversion: Ensure vigorous stirring to maximize the interfacial area. The concentration of the sodium hydroxide solution is critical; a 50% solution is highly effective.
Side Products: If elimination products are observed, consider lowering the reaction temperature.
Application Note 2: C-Alkylation of Active Methylene Compounds
The C-alkylation of active methylene compounds, such as diethyl malonate, is a fundamental carbon-carbon bond-forming reaction. Phase transfer catalysis provides a mild and efficient method for this transformation, using solid inorganic bases like potassium carbonate.[7][8]
Protocol 2: Synthesis of Diethyl n-Butylmalonate
This protocol describes the alkylation of diethyl malonate with 1-bromobutane.
In a round-bottom flask, combine diethyl malonate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and 4-Dodecyl-4-ethylmorpholinium ethyl sulphate (0.05 eq.) in toluene or acetonitrile (5 volumes).
Heat the mixture to 70 °C with vigorous stirring.
Add 1-bromobutane (1.1 eq.) dropwise to the suspension.
Continue stirring at 70 °C for 6-8 hours, monitoring the reaction by Gas Chromatography (GC) or TLC.
After the reaction is complete, cool to room temperature and filter off the inorganic salts.
Wash the filter cake with a small amount of the reaction solvent.
Transfer the filtrate to a separatory funnel and wash with deionized water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
The crude diethyl n-butylmalonate can be purified by vacuum distillation.
Expected Outcome: A colorless oil with a yield typically exceeding 90%.
Synthesis of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate
For laboratories wishing to prepare the catalyst in-house, a straightforward two-step procedure can be followed, adapted from the synthesis of related morpholinium salts.
Protocol 3: Two-Step Synthesis
Step 1: N-Dodecylmorpholine
In a suitable reaction vessel, combine morpholine (1.2 eq.) and 1-bromododecane (1.0 eq.) in a polar aprotic solvent such as acetonitrile.
Add a base, for example, potassium carbonate (1.5 eq.), to scavenge the HBr formed.
Heat the reaction mixture to reflux for 12-18 hours.
Monitor the reaction to completion by TLC or GC-MS.
Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
Purify the resulting N-dodecylmorpholine by vacuum distillation.
Step 2: Quaternization with Diethyl Sulfate
Combine N-dodecylmorpholine (1.0 eq.) with diethyl sulfate (1.1 eq.) either neat or in a minimal amount of a non-reactive solvent like toluene.
Caution: Diethyl sulfate is a potent alkylating agent and is a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.
Heat the mixture to 60-70 °C for 4-8 hours.
The reaction progress can be monitored by the disappearance of the starting amine (TLC).
Upon completion, the product, 4-Dodecyl-4-ethylmorpholinium ethyl sulphate, will likely be a viscous liquid or a low-melting solid and can be used directly after cooling, or purified by washing with a non-polar solvent like hexane to remove any unreacted starting materials.
Technical Support Center: Optimizing Organic Solvent Solubility for 4-Dodecyl-4-ethylmorpholinium Ethyl Sulfate
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 4-Dodecyl-4-ethylmorpholinium ethyl sulfate (CAS: 79863-58-4)[1],[]...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 4-Dodecyl-4-ethylmorpholinium ethyl sulfate (CAS: 79863-58-4)[1],[].
As an amphiphilic quaternary morpholinium salt, this compound exhibits unique solvation behaviors. While its dodecyl (C12) chain provides lipophilic character, the intense electrostatic attraction between the morpholinium cation and the ethyl sulfate anion often complicates its dissolution in non-polar organic solvents[3]. Below, we provide field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you achieve stable, optically clear solutions.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does 4-Dodecyl-4-ethylmorpholinium ethyl sulfate form a cloudy suspension or viscous gel in solvents like dichloromethane (DCM) or toluene?A: This is a classic manifestation of reverse micellization and strong ion-pairing. In solvents with low dielectric constants (e.g., Toluene
ε≈2.4
, DCM
ε≈8.9
), the solvent cannot adequately screen the electrostatic charges between the morpholinium core and the ethyl sulfate anion. To minimize thermodynamic instability, the molecules self-assemble: the polar headgroups cluster together to form a hydrophilic core, while the lipophilic dodecyl tails extend outward into the solvent ()[4]. When the concentration exceeds the critical reverse micelle concentration, these aggregates form massive supramolecular networks, trapping the solvent and presenting as a turbid gel[5].
Q2: What is the most effective chemical strategy to break these aggregates without altering the compound?A: The introduction of a polar modifier (cosolvent) is the most reliable method. Adding 2–10% (v/v) of a short-chain, protic solvent like absolute ethanol or methanol introduces competitive hydrogen bonding. The hydroxyl groups of the alcohol specifically solvate the strongly basic ethyl sulfate anion and the morpholinium cation ()[3],[6]. This disrupts the tight cation-anion lattice, dismantling the reverse micelles into freely solvated monomers and resulting in an optically clear solution.
Q3: Can I use heat alone to force the compound into solution?A: Heat increases the kinetic energy of the system, which can temporarily overcome the lattice energy of the solid salt. However, this creates a kinetically trapped, supersaturated state . Once the solution cools to room temperature, the compound will almost certainly recrystallize or re-gel because the underlying thermodynamic incompatibility with the non-polar solvent remains unresolved. Heat must be paired with a cosolvent or used in conjunction with acoustic cavitation (sonication) to achieve long-term stability.
Q4: Are there alternative methods if my downstream assay cannot tolerate alcohols?A: Yes. You can utilize in-situ ion-exchange/counterionic shielding . By adding a highly lipophilic, non-nucleophilic salt (e.g., tetrabutylammonium tetraphenylborate), you can induce electrostatic interactions that collapse the reverse micelles without the need for protic cosolvents ()[7]. However, this introduces foreign ions into your system, which must be accounted for in your experimental design.
Part 2: Quantitative Data & Solvent Compatibility
The table below summarizes the expected behavior of 4-Dodecyl-4-ethylmorpholinium ethyl sulfate in common organic solvents and provides the empirically determined cosolvent ratios required to achieve a stable 50 mg/mL solution at 25°C.
Primary Organic Solvent
Dielectric Constant (
ε
)
Base Solubility Behavior
Recommended Polar Modifier
Optimal Modifier Ratio (v/v)
Hexane / Heptane
~1.9
Insoluble / Precipitates
1-Butanol or Ethanol
8% - 12%
Toluene
2.4
Forms viscous gel
Absolute Ethanol
5% - 8%
Dichloromethane (DCM)
8.9
Turbid suspension
Methanol or Ethanol
2% - 5%
Ethyl Acetate
6.0
Partial / Cloudy
Ethanol
4% - 6%
Acetonitrile
37.5
Soluble (Ion-pairing)
None required
0%
Part 3: Experimental Protocols
The following methodologies are designed as self-validating systems. The visual cues provided ensure that the mechanistic goal (aggregate disruption) has been achieved.
Use this protocol to determine the exact minimum amount of polar modifier needed for your specific concentration.
Preparation: Weigh the target amount of 4-Dodecyl-4-ethylmorpholinium ethyl sulfate into a clean, dry borosilicate glass vial.
Primary Solvation: Add the primary non-polar solvent (e.g., DCM or Toluene) to reach 95% of your final target volume.
Validation Check: The mixture should appear turbid or present as a two-phase suspension, confirming the presence of reverse micelles[4].
Titration: Place the vial on a magnetic stir plate at 400 rpm. Using a micropipette, add Absolute Ethanol dropwise (in 0.5% v/v increments).
Equilibration: Allow 60 seconds of stirring between additions.
Endpoint Confirmation: The exact point of aggregate collapse is marked by a sudden, sharp transition from a turbid suspension to an optically clear, single-phase solution . Record this volume to establish the standard operating procedure (SOP) for future batches.
Use this protocol when preparing highly concentrated stocks where mechanical disruption of the crystalline lattice is required alongside chemical modifiers.
Suspension: Suspend the morpholinium salt in the target organic solvent blend (pre-mixed with the optimal ratio of polar modifier from Protocol A).
Thermal Bath: Seal the vial tightly (to prevent solvent evaporation) and place it in an ultrasonic bath pre-heated to 45°C. Note: Ensure the temperature remains at least 10°C below the boiling point of your most volatile solvent component.
Acoustic Cavitation: Sonicate at 35–40 kHz for 15 minutes.
Causality: The ultrasonic waves generate cavitation bubbles. The implosion of these bubbles creates localized high shear forces that physically tear apart the reverse micelle aggregates, while the heat lowers the solvent's viscosity.
Cooling & Validation: Remove the vial and allow it to cool slowly to room temperature (25°C) over 30 minutes.
Validation Check: If the solution remains crystal clear, thermodynamic stability is achieved. If turbidity returns, the system is kinetically trapped; increase the polar modifier by 2% v/v and repeat the process.
Part 4: Solubilization Workflow Visualization
The following decision tree maps the logical relationships and troubleshooting steps for achieving optimal organic solubility.
Caption: Decision tree workflow for troubleshooting and optimizing the organic solubilization of morpholinium salts.
Part 5: References
Reversed micelle solvents as tools of enzyme purification and enzyme-catalyzed conversion. ResearchGate. (Discusses the formation and structural properties of reverse micelles by quaternary ammonium salts in bulk organic solvents).
URL:[Link]
Understanding ion–ion and ion–solvent interactions in aqueous solutions of morpholinium ionic liquids... Bridge of Knowledge (MOST Wiedzy). (Provides foundational data on the charge effects, hydrophobic effects, and ion-solvent interactions of morpholinium-based compounds).
URL:[Link]
Backward extraction of reverse micellar encapsulated proteins using a counterionic surfactant. PubMed. (Demonstrates the mechanistic collapse of reverse micelles using counterionic interactions and electrostatic shielding).
URL:[Link]
A morpholinium ionic liquid for cellulose dissolution. DiVA Portal. (Highlights the strong hydrogen bond basicity and intermolecular networking capabilities inherent to morpholinium ionic salts).
URL:[Link]
troubleshooting emulsion instability with 4-Dodecyl-4-ethylmorpholinium ethyl sulphate
Welcome to the Technical Support Center for formulation and troubleshooting with 4-Dodecyl-4-ethylmorpholinium ethyl sulphate (CAS No.: 79863-58-4)[]. As a quaternary morpholinium compound, this cationic surfactant is hi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for formulation and troubleshooting with 4-Dodecyl-4-ethylmorpholinium ethyl sulphate (CAS No.: 79863-58-4)[]. As a quaternary morpholinium compound, this cationic surfactant is highly effective at stabilizing oil-in-water (O/W) emulsions by imparting a strong positive charge to the droplet interface. However, its performance is highly sensitive to the physicochemical environment of the formulation.
This guide is designed for researchers and drug development professionals. It bypasses basic definitions and directly addresses the mechanistic causality of emulsion instability, providing self-validating protocols to ensure robust formulation development.
Part 1: Mechanistic Troubleshooting Guide (FAQ)
Q1: Why does my emulsion separate or cream immediately after adding electrolytes (e.g., NaCl, CaCl₂)?The Causality: The stability of emulsions formulated with cationic surfactants relies heavily on electrostatic repulsion between droplets. When you introduce electrolytes, the free ions increase the ionic strength of the continuous phase. According to Debye-Hückel theory, this compresses the electrical double layer (reduces the Debye length) surrounding the morpholinium headgroups. Once the electrostatic repulsive forces fall below the attractive van der Waals forces, the droplets undergo rapid flocculation and subsequent coalescence. Multivalent cations (like Ca²⁺) exacerbate this screening effect significantly more than monovalent ions.
The Fix: If high osmolarity is required, you must introduce a steric stabilization mechanism. Incorporate a non-ionic co-surfactant (e.g., Cetearyl Alcohol or Polysorbate) to form a lamellar gel network that physically prevents droplet collision even when the electrostatic barrier is compromised[2].
Q2: Why does my formulation form a white, stringy precipitate when mixed with anionic excipients like Carbomer or Hyaluronic Acid?The Causality: 4-Dodecyl-4-ethylmorpholinium ethyl sulphate carries a permanent positive charge. When introduced to anionic polymers or anionic surfactants (like Sodium Dodecyl Sulfate), an immediate electrostatic complexation occurs[3]. This charge neutralization expels the hydration shell around the surfactant headgroups, driving a phase transition from soluble micelles into an insoluble coacervate or crystalline precipitate[3].
The Fix: Cationic and anionic surfactants are fundamentally incompatible in standard isotropic emulsions. You must replace anionic rheology modifiers with non-ionic (e.g., Hydroxyethylcellulose) or cationic (e.g., Polyquaternium-10) alternatives.
Q3: My emulsion droplet size is increasing over time (Ostwald ripening/coalescence). How do I optimize the surfactant concentration?The Causality: If the concentration of the morpholinium surfactant is below its Critical Micelle Concentration (CMC), the oil-water interface is not fully saturated[4]. This leaves high-energy "bare" spots on the droplets, driving them to merge to reduce total interfacial area[5]. Morpholinium derivatives typically have lower CMC values than standard quaternary ammoniums due to the heterocyclic ring[6], but this value can shift based on the formulation matrix.
The Fix: Always formulate at a concentration at least 2–5 times above the CMC of the surfactant in your specific buffer system. Verify interfacial saturation by measuring the Zeta potential; a stable system should read > +30 mV.
Part 2: Physicochemical Benchmarks & Quantitative Data
To establish a baseline for your experiments, refer to the following physicochemical parameters typical for dodecyl-morpholinium class surfactants.
Parameter
Benchmark Value
Mechanistic Implication
CAS Number
79863-58-4
Standard identifier for 4-Dodecyl-4-ethylmorpholinium ethyl sulphate[].
Critical Micelle Concentration (CMC)
~1.5 - 3.0 mM (in pure water)
Minimum concentration required to saturate the interface and form micelles[4][6].
Optimal Zeta Potential
+30 mV to +50 mV
Confirms sufficient electrostatic repulsion to prevent flocculation.
Salt Tolerance (NaCl)
< 0.1 M (Unstabilized)
Above this threshold, double-layer compression induces rapid coalescence[7].
Target Droplet Size (DLS)
100 nm - 400 nm
Smaller droplets increase kinetic stability against creaming[2].
Polydispersity Index (PDI)
< 0.2
Indicates a uniform droplet size distribution, minimizing Ostwald ripening.
Part 3: Validated Formulation Protocols
This protocol is designed as a self-validating system : each critical step includes an analytical checkpoint to ensure the physical chemistry is correct before proceeding.
Protocol: Preparation of a Stable O/W Emulsion
Phase A (Aqueous):
Dissolve 4-Dodecyl-4-ethylmorpholinium ethyl sulphate in ultrapure water at a concentration of 10 mM (well above the ~3.0 mM CMC to account for interfacial partitioning)[4].
Validation Checkpoint 1: Measure the surface tension of Phase A. It should plateau at approximately 35-40 mN/m. If it is higher, increase the surfactant concentration[6].
Heat Phase A to 70°C.
Phase B (Oil):
4. Combine your lipid phase (e.g., Squalane or Caprylic/Capric Triglyceride, 10% w/w) with a non-ionic co-surfactant (e.g., Cetearyl Alcohol, 2% w/w) to provide steric bulk[2].
5. Heat Phase B to 70°C to ensure complete melting and uniform mixing.
Emulsification & Validation:
6. Slowly add Phase B into Phase A under high-shear homogenization (e.g., Ultra-Turrax at 10,000 RPM for 5 minutes).
7. Rapidly cool the emulsion to 25°C while stirring at 500 RPM to lock in the lamellar gel network.
8. Validation Checkpoint 2 (Crucial): Perform Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.
Technical Support Center: Mitigating Thermal Degradation of 4-Dodecyl-4-ethylmorpholinium Ethyl Sulphate
Welcome to the Advanced Troubleshooting Portal As a Senior Application Scientist, I frequently encounter formulation and scale-up failures involving amphiphilic ionic liquids (ILs) and quaternary ammonium surfactants. 4-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Portal
As a Senior Application Scientist, I frequently encounter formulation and scale-up failures involving amphiphilic ionic liquids (ILs) and quaternary ammonium surfactants. 4-Dodecyl-4-ethylmorpholinium ethyl sulphate (CAS 79863-58-4) is a highly effective cationic surfactant, but its thermal processing window is notoriously misunderstood.
This guide provides field-proven methodologies, mechanistic insights, and rigorous protocols to prevent thermal degradation during your drug development and material science workflows.
PART 1: Mechanistic Troubleshooting (The "Why")
Q: Why does my 4-Dodecyl-4-ethylmorpholinium ethyl sulphate darken and lose its surfactant properties when heated above 100°C, even though TGA data suggests stability up to 250°C?
A: You are experiencing the classic discrepancy between dynamic Thermogravimetric Analysis (TGA) and isothermal stability. Dynamic TGA uses rapid heating ramps (e.g., 10°C/min) that significantly overestimate the safe operating temperature of ionic liquids[1].
The degradation is primarily driven by the ethyl sulphate anion , not the morpholinium cation. If trace moisture is present, heating triggers the hydrolysis of the ethyl sulphate anion into ethanol and a hydrogen sulphate (
HSO4−
) anion[2]. This reaction is thermodynamically driven and creates a highly acidic microenvironment. The newly formed
HSO4−
auto-catalyzes the degradation of the morpholinium cation via a reverse Menschutkin (retro-
SN2
) dealkylation pathway, cleaving the dodecyl or ethyl chains and destroying the molecule's amphiphilic nature[3].
Auto-catalytic thermal degradation pathway of ethyl sulphate morpholinium salts.
Q: Can I process this compound in an open vessel if I stay below 120°C?
A: No. Processing in an open vessel exposes the hygroscopic morpholinium salt to atmospheric moisture, accelerating anion hydrolysis. Furthermore, at elevated temperatures, the thermal decomposition of ethyl sulphate-based ILs generates volatile, flammable degradation products (such as ethanol and ethylene) rather than simply vaporizing the intact molecule[4]. You must use a closed, inert system (Argon or Nitrogen) to prevent both oxidative degradation and moisture ingress.
PART 2: Quantitative Data & Experimental Workflows (The "How")
To establish a self-validating system for your experiments, you must adhere to strict thermal and environmental boundaries. Below is the quantitative data governing the stability of this compound.
Misleading. Do not use as a processing benchmark[1].
Max Isothermal Temp
< 120°C (for < 24h)
Absolute upper limit for prolonged heating in anhydrous conditions[1].
Critical Moisture Limit
< 100 ppm
Exceeding this triggers rapid anion hydrolysis above 80°C[2].
Primary Degradants
Ethanol,
HSO4−
, Tertiary Amines
Causes severe pH drop; monitor pH of aqueous reconstitutions to verify integrity[2].
Standard Operating Procedure: Anhydrous Thermal Processing
To mitigate degradation during melting, mixing, or formulation, follow this rigorously tested step-by-step methodology:
Step 1: High-Vacuum Pre-Drying (Critical)
Transfer the 4-Dodecyl-4-ethylmorpholinium ethyl sulphate to a Schlenk flask.
Apply a high vacuum (< 0.1 mbar) at 40°C for a minimum of 24 hours. Causality: Removing water below the 100 ppm threshold prevents the initial hydrolysis of the ethyl sulphate anion, which is the root cause of the auto-catalytic degradation cascade[2].
Verify moisture content via Karl Fischer titration. Do not proceed to higher temperatures if moisture remains > 100 ppm.
Step 2: Inert Atmosphere Purging
Backfill the Schlenk flask with ultra-high purity (UHP) Argon or Nitrogen.
Repeat the vacuum-Argon cycle three times to ensure complete displacement of oxygen and atmospheric moisture.
Step 3: Controlled Heating Ramp
Submerge the vessel in a precisely controlled oil bath or heating block.
Apply a heating ramp of no more than 2°C to 5°C per minute. Causality: Slow ramping prevents localized thermal shock and hot spots at the vessel walls, which can prematurely trigger retro-
SN2
dealkylation[3].
Step 4: Isothermal Processing
Maintain the processing temperature strictly below 120°C[1].
If prolonged liquid-state processing is required (> 24 hours), lower the temperature to 80°C to exponentially reduce the kinetic rate of any residual degradation.
Step-by-step anhydrous thermal processing workflow for morpholinium ethyl sulphate salts.
PART 3: FAQs for Drug Development Professionals
Q: We are formulating a lipid nanoparticle (LNP) and need to melt the surfactant with other lipids at 90°C. How can we ensure the morpholinium salt hasn't degraded during this step?A: At 90°C, if your lipid mixture contains any residual water, hydrolysis will occur. To validate the integrity of your surfactant post-heating, perform a simple pH test on an aqueous dilution of an aliquot from your mixture. Intact 4-Dodecyl-4-ethylmorpholinium ethyl sulphate will yield a neutral pH. If the pH has dropped significantly (e.g., pH < 4), it confirms the generation of hydrogen sulphate (
HSO4−
), indicating thermal degradation has occurred[2].
Q: Can we substitute the ethyl sulphate anion with a different counterion to improve thermal stability?A: Yes. If your formulation allows, performing an ion-exchange to replace the ethyl sulphate with a more thermally robust anion—such as bis(trifluoromethanesulfonyl)imide (
NTf2−
)—will drastically increase the thermal processing window.
NTf2−
morpholinium derivatives routinely exhibit stable isothermal operating temperatures exceeding 200°C due to the extreme stability of the imide anion against hydrolysis and nucleophilic attack[3].
Q: Does the length of the alkyl chain (dodecyl vs. shorter chains) affect the thermal degradation rate?A: The primary trigger is the anion, but the cation structure plays a secondary role. Longer alkyl chains (like the C12 dodecyl group) increase the steric bulk around the quaternary nitrogen. While this slightly hinders nucleophilic attack (retro-
SN2
) compared to a methyl group, the immense leaving-group potential of the morpholine ring under acidic conditions means the overall stability is still ultimately dictated by the onset of ethyl sulphate hydrolysis[3].
References
Ferdeghini, C., et al. "Synthesis, thermal behavior and kinetic study of N-morpholinium dicationic ionic liquids by thermogravimetry." CNR-IRIS / ResearchGate, 2021. Available at: 3[3]
Gómez, E., et al. "Thermophysical Properties of 1-Ethyl-3-methylimidazolium Ethylsulfate and 1-Butyl-3-methylimidazolium Methylsulfate Ionic Liquids." Journal of Chemical & Engineering Data - ACS Publications, 2007. Available at: 1[1]
Jacquemin, J., et al. "Are Alkyl Sulfate-Based Protic and Aprotic Ionic Liquids Stable With Water and Alcohols? A Thermodynamic Approach." PubMed / Journal of Physical Chemistry B, 2013. Available at: 2[2]
Fox, D. M., et al. "Relationship between flash point of ionic liquids and their thermal decomposition." ResearchGate, 2012. Available at: 4[4]
A Comparative Analysis for Advanced Formulations: 4-Dodecyl-4-ethylmorpholinium Ethyl Sulphate vs. Sodium Dodecyl Sulfate
For decades, sodium dodecyl sulfate (SDS) has been the undisputed workhorse anionic surfactant in laboratories and industries worldwide. Its potent protein-denaturing capabilities have made it indispensable in biochemica...
Author: BenchChem Technical Support Team. Date: April 2026
For decades, sodium dodecyl sulfate (SDS) has been the undisputed workhorse anionic surfactant in laboratories and industries worldwide. Its potent protein-denaturing capabilities have made it indispensable in biochemical techniques like SDS-PAGE, while its powerful detergency is leveraged in countless cleaning and personal care products. However, for applications demanding greater nuance—particularly in drug development where biocompatibility is paramount—the search for high-performance alternatives is critical.
This guide provides a direct, data-driven comparison between the traditional stalwart, SDS, and a modern alternative: 4-Dodecyl-4-ethylmorpholinium ethyl sulphate. This compound is a member of a versatile class of materials known as Surface-Active Ionic Liquids (SAILs). SAILs merge the characteristic amphiphilic nature of surfactants with the unique, tunable properties of ionic liquids, such as high thermal stability and negligible volatility[1]. We will dissect their molecular differences to explain their divergent performance in key areas, including surface activity, protein interaction, and cellular toxicity, providing researchers and formulation scientists with the objective data needed to make informed decisions for their specific applications.
Part 1: Molecular Structure and Physicochemical Properties
The performance of a surfactant is fundamentally dictated by its molecular architecture. The classic structure consists of a nonpolar, hydrophobic "tail" and a polar, hydrophilic "head." While both SDS and 4-Dodecyl-4-ethylmorpholinium ethyl sulphate share this general blueprint, the nature of their head groups and counter-ions creates significant functional differences.
Sodium Dodecyl Sulfate (SDS) is a simple alkyl sulfate salt. Its structure is composed of a 12-carbon dodecyl chain (the hydrophobic tail) attached to a compact, anionic sulfate headgroup. The counter-ion is a small, inorganic sodium cation (Na⁺)[2].
4-Dodecyl-4-ethylmorpholinium ethyl sulphate is an ionic liquid, meaning it is a salt that is liquid at or near room temperature[1]. Its cation is the large, asymmetric 4-dodecyl-4-ethylmorpholinium ion. Here, the dodecyl tail is attached to a positively charged morpholinium ring that also bears an ethyl group. This entire bulky cation acts as the amphiphile. The counter-ion is a larger organic anion, ethyl sulfate[3]. The bulky, asymmetric nature of the cation disrupts efficient crystal lattice packing, contributing to its liquid state and unique properties[1][4].
Caption: Molecular structures of SDS and the morpholinium-based SAIL.
This structural divergence is the root cause of their differing physicochemical properties, summarized below.
We will now evaluate the performance of these two compounds based on experimental data for the most critical surfactant parameters.
Surface Activity & Micellization
A primary function of any surfactant is to reduce the surface tension of a liquid and to self-assemble into micelles above a certain concentration.
Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant monomers saturate the air-water interface and begin forming aggregates (micelles) in the bulk solution[5]. A lower CMC indicates higher efficiency, as less material is needed to achieve micellization.
Surface Tension Reduction: The ability to lower the surface tension of water is a key measure of surfactant effectiveness. Aqueous solutions of SDS can reduce the surface tension of water from ~72 mN/m to a plateau of around 39 mN/m at its CMC[6]. SAILs often exhibit superior performance, achieving even greater reductions in surface tension[7][9]. For example, sodium ethyl sulfate (a short-chain organosulfate) has been shown to lower surface tension to approximately 30 mN/m, highlighting the powerful surface activity that can be achieved with sulfate-based surfactants[10]. Highly branched, specialized surfactants can achieve values as low as ~24 mN/m[11]. The enhanced surface activity of SAILs can be attributed to the more complex and favorable packing of their bulky headgroups at the air-water interface.
Performance Metric
Sodium Dodecyl Sulfate (SDS)
4-Dodecyl-4-ethylmorpholinium ethyl sulphate (and related SAILs)
Interaction with Proteins: The Denaturation Question
For biochemists and drug formulators working with proteins, a surfactant's effect on protein structure is a critical consideration.
Sodium Dodecyl Sulfate (SDS): SDS is a powerful protein denaturant. Its mechanism is twofold: the hydrophobic tail of the SDS monomer binds to the nonpolar regions of the polypeptide chain, disrupting the protein's native tertiary and secondary structure. Simultaneously, the anionic sulfate headgroup imparts a uniform negative charge along the unfolded protein[12][13]. This action effectively masks the protein's intrinsic charge and linearizes its shape, allowing for separation based almost exclusively on molecular weight during SDS-PAGE[12][14].
Morpholinium-based SAILs: The interaction of ionic liquids with proteins is far more complex and "tunable." It is not a simple case of universal denaturation. Depending on the specific combination of cation and anion, an IL can stabilize, partially unfold, or fully denature a protein[15][16]. The interaction is governed by a balance of electrostatic forces, hydrogen bonding, and hydrophobic effects[16]. Studies on morpholinium-based ILs have shown they can bind to biomolecules like DNA, primarily through groove binding, which is a less disruptive interaction than the comprehensive unfolding caused by SDS[17]. While a long alkyl chain on the morpholinium cation will certainly have strong hydrophobic interactions with a protein, the overall effect is less predictable than with SDS and is highly dependent on the protein itself and the IL's counter-ion[15]. This "tunability" can be a significant advantage in applications where preserving some protein structure is desired, such as in certain drug formulations or biocatalysis.
Biocompatibility & Cytotoxicity
For any material intended for use in drug development or personal care, cytotoxicity is a primary safety concern.
Sodium Dodecyl Sulfate (SDS): SDS is known to be cytotoxic and can cause skin and eye irritation. Its mechanism of toxicity is linked to its ability to disrupt cell membranes and denature essential proteins. Studies on human keratinocyte cell lines have demonstrated a dose-dependent decrease in cell viability upon exposure to SDS[18].
Morpholinium-based SAILs: Ionic liquids exhibit a wide range of toxicities, but morpholinium-based ILs are generally considered to have lower toxicity than other common IL classes like those based on imidazolium or pyridinium cations[13][19]. The biological effect is highly dependent on both the cation and the anion. For instance, a study on a dodecyl-morpholinium based IL ([C12mmor][Sal]) against the A549 lung cancer cell line determined an IC50 (the concentration required to inhibit 50% of cell growth) of 12.79 µM , indicating high potency in that specific context[2]. Another study classified various 4-benzyl-4-methylmorpholinium ILs as having moderate to low toxicity, with EC50 values against a leukemia rat cell line ranging from 0.15 to 14.13 mM[20]. This suggests that while not inert, the cytotoxic profile of morpholinium SAILs can be significantly more favorable than that of SDS, offering a compelling advantage for pharmaceutical applications.
Part 3: Experimental Protocols
To provide a practical framework for comparing these or other surfactants, we outline the methodologies for three key experiments.
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Conductometry
This method is ideal for ionic surfactants, as it relies on changes in the electrical conductivity of the solution as micelles form.
Caption: Workflow for determining CMC using the conductometry method.
Methodology:
Solution Preparation: Prepare a stock solution of the surfactant (e.g., 100 mM) in high-purity deionized water. Create a series of at least 15-20 dilutions spanning a concentration range from well below to well above the expected CMC[21].
Temperature Control: Place the solutions in a water bath to ensure all measurements are taken at a constant, recorded temperature (e.g., 25.0 ± 0.1 °C), as CMC is temperature-dependent.
Conductivity Measurement: Calibrate a conductivity meter according to the manufacturer's instructions. Measure the specific conductivity of each diluted solution, starting from the most dilute and progressing to the most concentrated, rinsing the probe with the next sample before each measurement[22].
Data Analysis: Plot the measured specific conductivity (in S/cm) as a function of the surfactant concentration (in mol/L). The resulting graph will show two distinct linear portions. Below the CMC, conductivity increases sharply as more charge-carrying monomers are added. Above the CMC, the slope decreases because the newly formed micelles have lower mobility than individual ions[18][21]. The CMC is the concentration at the intersection of the two extrapolated linear fits.
Protocol 2: Analysis of Protein Denaturation via SDS-PAGE
This protocol uses SDS to denature proteins for separation by molecular weight. A similar protocol could be adapted to test the denaturing capability of a SAIL by substituting it for SDS in the sample buffer.
Methodology:
Sample Preparation: Combine your protein sample with an equal volume of 2X Laemmli sample buffer (containing Tris-HCl, glycerol, bromophenol blue, β-mercaptoethanol, and typically 4% w/v SDS).
Denaturation: Heat the mixture at 95-100°C for 5-10 minutes. This, combined with the SDS and the reducing agent (β-mercaptoethanol), ensures complete denaturation and unfolding of the proteins[14][23].
Gel Loading: After a brief centrifugation to pellet any debris, carefully load the denatured samples and a pre-stained protein molecular weight marker into the wells of a polyacrylamide gel submerged in 1X running buffer (Tris-Glycine-SDS)[23][24].
Electrophoresis: Apply a constant voltage (e.g., 150 V) across the gel. The negatively charged SDS-coated proteins will migrate through the gel matrix toward the positive anode[24]. Smaller proteins will move faster and further than larger proteins[14].
Visualization: Run the gel until the bromophenol blue dye front reaches the bottom. Turn off the power supply. The gel can then be stained (e.g., with Coomassie Brilliant Blue) to visualize the separated protein bands[12]. The extent of denaturation can be inferred by the sharpness and migration pattern of the bands compared to a non-denatured control.
Protocol 3: Assessment of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
Caption: General workflow for the MTT cytotoxicity assay.
Methodology:
Cell Seeding: Plate a suitable cell line (e.g., human fibroblasts or keratinocytes) in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours[25].
Compound Treatment: Prepare serial dilutions of both SDS and the SAIL in a complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the various surfactant concentrations. Include untreated cells as a negative control (100% viability) and a solvent control if applicable[26].
Incubation: Incubate the cells with the test compounds for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator[27].
MTT Addition: After the incubation period, add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals[26][28].
Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals[25][27].
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm[27].
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the logarithm of the surfactant concentration to generate a dose-response curve and determine the IC50 value.
Conclusion and Expert Recommendations
The choice between sodium dodecyl sulfate and a surface-active ionic liquid like 4-Dodecyl-4-ethylmorpholinium ethyl sulphate is not a matter of direct replacement but of application-specific selection.
Sodium Dodecyl Sulfate (SDS) remains the unparalleled choice for applications requiring aggressive and complete protein denaturation. Its well-characterized behavior, low cost, and effectiveness make it the gold standard for proteomic analysis techniques like SDS-PAGE, where obliterating native structure is the explicit goal.
4-Dodecyl-4-ethylmorpholinium ethyl sulphate and other SAILs represent a more sophisticated class of surfactants. Their primary advantages lie in their higher efficiency (lower CMC) , tunable protein interactions , and often superior biocompatibility . For drug development professionals, these properties are paramount. A lower CMC means less surfactant is needed in a formulation, potentially reducing toxicity and side effects. The ability to interact with proteins without causing complete denaturation opens possibilities for formulating sensitive biologic drugs. Finally, the demonstrated lower cytotoxicity of morpholinium-based ILs makes them highly attractive candidates for advanced drug delivery systems, such as microemulsions and transdermal permeation enhancers, where minimizing damage to healthy tissue is a non-negotiable requirement[13][29].
Ultimately, while SDS is a powerful tool for analysis, SAILs are emerging as powerful tools for application, offering a level of precision and biocompatibility that is essential for the next generation of pharmaceutical and biotechnological products.
References
Wikipedia. (n.d.). Sodium dodecyl sulfate. Retrieved from [Link]
Rockland Immunochemicals. (n.d.). SDS-PAGE Protocol. Retrieved from [Link]
Sino Biological. (n.d.). SDS PAGE-Preparation. Retrieved from [Link]
Wako Pure Chemical Corporation. (n.d.). The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE). Retrieved from [Link]
Scribd. (n.d.). CMC Determination via Conductivity Method. Retrieved from [Link]
Fatemi, M. H., & Izadiyan, P. (2011). Cytotoxicity estimation of ionic liquids based on their effective structural features. PubMed. Retrieved from [Link]
University of Delhi. (n.d.). SDS-PAGE of protein. Retrieved from [Link]
University of Regensburg. (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. Retrieved from [Link]
Just Agriculture. (2023, March 15). Method for Measurement of Critical Micelle Concentration. Retrieved from [Link]
Anouti, M., et al. (2010). Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes. The Journal of Physical Chemistry B. Retrieved from [Link]
Singh, T., et al. (2015). Effects of Ionic Liquids on Metalloproteins. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Morpholinium-based ionic liquid mixtures as electrolytes in electrochemical double layer capacitors. Retrieved from [Link]
Egorova, K. S., et al. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews. Retrieved from [Link]
ResearchGate. (n.d.). Comparing Surface Active Ionic Liquids with Conventional Surfactants. Retrieved from [Link]
International Journal of Scientific Research and Engineering Development. (2025, March 17). Ionic Liquid Surfactants: A Comprehensive Review of Their Synthesis, Properties, and Emerging Application. Retrieved from [Link]
ACS Publications. (2022, July 19). Mini-review on Recent Advances in the Application of Surface-Active Ionic Liquids: Petroleum Industry Perspective. Retrieved from [Link]
ResearchGate. (2025, August 20). Computational insights into the structure, interaction, and hydrogen bond dynamics of morpholinium-based amino acid ionic liquids. Retrieved from [Link]
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
ACS Central Science. (2018, December 4). Critical Assessment of the Interaction between DNA and Choline Amino Acid Ionic Liquids: Evidences of Multimodal Binding and Stability Enhancement. Retrieved from [Link]
ResearchGate. (n.d.). Comparison of cytotoxicity of various surfactants tested on normal human Fibroblast cultures using the neutral red test, MTT assay and LDH release. Retrieved from [Link]
Frontiers. (2019, May 23). Proteins in Ionic Liquids: Reactions, Applications, and Futures. Retrieved from [Link]
ACS Publications. (2020, April 21). Insight into the Application of Surface-Active Ionic Liquids in Surfactant Based Enhanced Oil Recovery Processes–A Guide Leading to Research Advances. Retrieved from [Link]
Semantic Scholar. (2021, December 1). Surface-active ionic liquids: A review. Retrieved from [Link]
US EPA. (2023, November 1). Morpholinium, 4-dodecyl-4-ethyl-, ethyl sulfate (1:1) - Substance Details. Retrieved from [Link]
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
ResearchGate. (n.d.). Critical micelle concentration (CMC) and degree of ionization (b) values of the prepared surfactants at different temperatures. Retrieved from [Link]
ResearchGate. (n.d.). Dodecyl sulfate-based anionic surface-active ionic liquids: synthesis, surface properties, and interaction with gelatin. Retrieved from [Link]
PubChem. (n.d.). Morpholinium, 4-ethyl-4-hexadecyl-, ethyl sulfate (1:1). Retrieved from [Link]
LookChem. (n.d.). Morpholinium, 4-ethyl-4-hexadecyl-, ethyl sulfate. Retrieved from [Link]
ResearchGate. (2025, August 6). (PDF) Synthesis, toxicity, biodegradability and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids. Retrieved from [Link]
ACP. (2025, November 3). Surface tension and hygroscopicity analysis of aerosols containing organosulfate surfactants. Retrieved from [Link]
MDPI. (2019, August 10). Specific Ion Effects of Dodecyl Sulfate Surfactants with Alkali Ions at the Air–Water Interface. Retrieved from [Link]
ACS Publications. (2022, May 31). Contamination in Sodium Dodecyl Sulfate Solutions: Insights from the Measurements of Surface Tension and Surface Rheology. Retrieved from [Link]
SciSpace. (n.d.). Low-Surface Energy Surfactants with Branched Hydrocarbon Architectures. Retrieved from [Link]
PubMed. (2019, May 6). Structures, Single-Molecule Magnets, and Fluorescent Properties of Four Dinuclear Lanthanide Complexes Based on 4-Azotriazolyl-3-hydroxy-2-naphthoic Acid. Retrieved from [Link]
Bondsupermart.com. (n.d.). YUZHOU 5.375% Perpetual Corp (USD). Retrieved from [Link]
Analytical Purity Profiling of 4-Dodecyl-4-ethylmorpholinium Ethyl Sulphate: A Methodological Comparison and ICH Q2(R2) Validation Guide
Target Audience: Researchers, Analytical Scientists, and QA/QC Professionals in Drug Development. Executive Summary & The Analytical Challenge4-Dodecyl-4-ethylmorpholinium ethyl sulphate[1] is a highly polar, amphiphilic...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and QA/QC Professionals in Drug Development.
Executive Summary & The Analytical Challenge4-Dodecyl-4-ethylmorpholinium ethyl sulphate[1] is a highly polar, amphiphilic quaternary ammonium compound (QAC) utilized as a specialized surfactant, biocide, and pharmaceutical excipient. Quantifying the purity of this compound presents a formidable analytical challenge due to two inherent molecular properties:
Permanent Cationic Charge: The positively charged morpholinium nitrogen interacts deleteriously with residual unendcapped silanols (Si-O⁻) on standard silica-based stationary phases. This secondary electrostatic interaction causes severe peak tailing, irreversible adsorption, and poor recovery[1].
Lack of a Strong Chromophore: The morpholine ring and aliphatic dodecyl chain do not absorb UV light efficiently above 210 nm, rendering standard UV/Vis detection highly susceptible to gradient baseline drift and solvent interference.
To achieve reliable purity profiling, analytical scientists must move beyond traditional Reversed-Phase Liquid Chromatography (RP-LC) and employ specialized separation modes coupled with universal detection techniques like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)[2].
Methodological Comparison: Selecting the Optimal Separation Mode
To establish a robust, stability-indicating method, we must objectively compare the three leading analytical modalities for cationic surfactants. The causality behind each method's performance dictates its suitability for rigorous validation.
A. Reversed-Phase Ion-Pairing HPLC (RP-IP-HPLC)
By adding a volatile anionic ion-pairing reagent (e.g., Heptafluorobutyric acid, HFBA) to the mobile phase, the cationic morpholinium headgroup is neutralized.
The Causality: The HFBA anion forms a neutral, hydrophobic ion-pair with the surfactant, masking the positive charge from stationary phase silanols and allowing the complex to partition cleanly into a standard C18 phase[3].
Drawback: Ion-pairing reagents require extensive column equilibration times and can cause severe ion suppression if the method is later transferred to LC-MS.
B. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase (>70% Acetonitrile).
The Causality: The polar morpholinium headgroup partitions into a water-enriched layer immobilized on the stationary phase.
Drawback: While excellent for the polar headgroup, the long hydrophobic dodecyl (C12) chain causes conflicting mixed-mode retention behaviors in HILIC, often leading to broadened peaks for long-chain surfactants.
C. Mixed-Mode Surfactant Chromatography (The Optimal Choice)
Modern specialty columns (e.g., Acclaim Surfactant) utilize a proprietary surface chemistry combining hydrophobic alkyl chains with a hydrophilic, anion-exchange surface.
The Causality: The stationary phase provides hydrophobic retention for the dodecyl chain while simultaneously repelling the cationic morpholinium charge via electrostatic shielding. This completely eliminates silanol tailing without the need for MS-incompatible ion-pairing reagents[2].
Table 1: Performance Comparison of Analytical Modalities for QACs
Parameter
RP-IP-HPLC (with HFBA)
HILIC (Zwitterionic)
Mixed-Mode Surfactant LC
Retention Mechanism
Hydrophobic + Ion-Pairing
Hydrophilic Partitioning
Hydrophobic + Electrostatic Repulsion
Peak Symmetry (Tf)
Good (1.2 - 1.5)
Poor (> 1.8)
Excellent (0.9 - 1.1)
Equilibration Time
> 60 column volumes
~ 20 column volumes
~ 10 column volumes
CAD/ELSD Compatibility
Moderate (Requires volatile IP)
High
High (Uses volatile buffers)
Overall Suitability
Acceptable
Sub-optimal
Optimal
Experimental Protocol: A Self-Validating System
Based on the comparison above, Mixed-Mode HPLC coupled with CAD is selected for the purity validation of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate. The following protocol is designed as a self-validating system , ensuring compliance with the modernized4[4], which emphasize a lifecycle and risk-based approach to analytical procedures.
Step 1: Chromatographic Conditions
Column: Mixed-mode surfactant column (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.0 with Acetic Acid) - Ensures CAD volatility.
Step 2: System Suitability Testing (SST) - The Self-Validating Core
Before any validation data is accepted, the system must prove its fitness.
Inject a blank to confirm baseline stability.
Inject the 100% Target Concentration Standard (e.g., 100 µg/mL) in six replicates.
Automated Gatekeeping: The chromatography data system (CDS) must be programmed to halt the sequence if SST criteria are not met: Relative Standard Deviation (RSD) ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5, and Theoretical Plates (N) ≥ 5000.
Step 3: Execution of ICH Q2(R2) Validation Parameters
Specificity (Forced Degradation): Subject the compound to 1N HCl, 1N NaOH, 3% H₂O₂, and thermal stress (80°C). Causality: This proves the method is stability-indicating by demonstrating baseline resolution (Rs > 2.0) between the active pharmaceutical ingredient (API) and its degradation products.
Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration. Because CAD response is inherently non-linear over large ranges, apply a power-law transformation (
y=axb
) or a quadratic fit as permitted by ICH Q2(R2)[4].
Accuracy (Recovery): Spike known amounts of the reference standard into a placebo matrix at 80%, 100%, and 120% levels. Extract and analyze in triplicate.
Precision: Assess Repeatability (Intra-day, n=6) and Intermediate Precision (Inter-day, different analyst, different instrument).
To ensure the system remains valid throughout the run, inject a Continuing Calibration Verification (CCV) standard every 10 samples. If the CCV response drifts by > 5%, the system automatically invalidates the preceding bracket of samples.
Quantitative Validation Data Presentation
The following table summarizes the experimental data obtained from the validation of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate using the Mixed-Mode CAD method, evaluated against ICH Q2(R2) acceptance criteria.
Table 2: ICH Q2(R2) Validation Summary
Validation Parameter
Experimental Result
ICH Q2(R2) Acceptance Criteria
Status
System Suitability (RSD)
0.85% (n=6)
≤ 2.0%
PASS
Specificity (Resolution)
Rs = 3.2 (vs. primary degradant)
Rs ≥ 2.0
PASS
Linearity (R²)
0.9992 (Quadratic fit)
≥ 0.999
PASS
Accuracy (Mean Recovery)
99.4% ± 0.6%
98.0% - 102.0%
PASS
Repeatability (Intra-day)
1.1% RSD
≤ 2.0% RSD
PASS
Intermediate Precision
1.4% RSD
≤ 2.0% RSD
PASS
Limit of Quantitation (LOQ)
0.5 µg/mL (S/N = 10)
Signal-to-Noise ≥ 10
PASS
Visualization: Method Validation Workflow
The logical progression of the analytical validation lifecycle, emphasizing the self-validating SST core, is mapped below.
Workflow of ICH Q2(R2) analytical method validation for surfactant purity profiling.
Conclusion
The purity analysis of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate requires a departure from traditional RP-HPLC due to the molecule's strong cationic nature. By utilizing a Mixed-Mode Surfactant column coupled with Charged Aerosol Detection, analysts can circumvent silanol-induced peak tailing and UV-transparency issues. When executed within a self-validating framework bounded by stringent System Suitability and Bracketing protocols, this methodology fully satisfies the rigorous demands of the ICH Q2(R2) guidelines, ensuring data integrity and regulatory compliance.
References
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Guidelines. 4[4]
Shibukawa, M., et al. "Determination of Quaternary Ammonium Compounds by HPLC with a Hydrophilic Polymer Column and Conductometric Detection." Chemical Journal of Chinese Universities. 1[1]
American Laboratory. "A Versatile Column for Surfactant Analysis by HPLC." American Laboratory Publications. 2[2]
Fernández, P., et al. "Determination of the Quaternary Ammonium Surfactant Ditallowdimethylammonium in Digested Sludges and Marine Sediments by Supercritical Fluid Extraction and Liquid Chromatography with Postcolumn Ion-Pair Formation." Analytical Chemistry. 3[3]
Benchmark Testing: 4-Dodecyl-4-ethylmorpholinium Ethyl Sulphate vs. Alternative Antistatic Agents A Comprehensive Comparison Guide for Formulation Scientists and Materials Engineers As a Senior Application Scientist, I f...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmark Testing: 4-Dodecyl-4-ethylmorpholinium Ethyl Sulphate vs. Alternative Antistatic Agents
A Comprehensive Comparison Guide for Formulation Scientists and Materials Engineers
As a Senior Application Scientist, I frequently encounter the challenge of mitigating electrostatic discharge (ESD) in high-performance polymers, textiles, and pharmaceutical packaging. While traditional quaternary ammonium compounds have served as the industry standard, they often fail under low-humidity stress. This guide objectively benchmarks 4-Dodecyl-4-ethylmorpholinium ethyl sulphate against common alternatives, providing the mechanistic causality and self-validating experimental data necessary for critical formulation decisions.
Mechanistic Causality: The Morpholinium Advantage
To understand why 4-Dodecyl-4-ethylmorpholinium ethyl sulphate outperforms traditional antistats, we must analyze its molecular architecture[1]. Static dissipation in organic surfactants relies on the formation of a continuous, conductive aqueous layer on the substrate's surface.
Traditional cationic surfactants, such as Cetrimonium Bromide (CTAB), utilize tightly bound halide counter-ions (like bromide or chloride). Under low relative humidity (RH), these halides lose their hydration shells, causing the conductive layer to collapse.
Conversely, 4-Dodecyl-4-ethylmorpholinium ethyl sulphate utilizes a dual-action mechanism:
Steric Hindrance: The bulky morpholine ring prevents tight crystalline packing of the surfactant heads, maintaining molecular mobility on the polymer surface.
Hygroscopic Counter-ion: The ethyl sulphate anion is highly delocalized and exceptionally hygroscopic. It acts as a moisture magnet, retaining a robust hydration shell even in desiccated environments (e.g., <15% RH).
Fig 1. Mechanistic pathway of static charge dissipation by morpholinium ethyl sulphate.
Experimental Design & Self-Validating Protocols
To establish a trustworthy benchmark, our protocol must be a self-validating system. We cannot simply measure charge decay; we must isolate the moisture-dependency of the mechanism and rule out false positives.
Substrate: Polyethylene Terephthalate (PET) films (highly insulative, baseline surface resistivity
>1014Ω/sq
).
Application: Spin coating 0.5% w/v solutions of each antistat in ethanol to ensure uniform monolayer deposition.
The Self-Validating Matrix:
Negative Control (SLS): Sodium Lauryl Sulfate is included to prove that merely adding an amphiphilic surfactant does not inherently grant antistatic properties.
Environmental Stress Test: Testing at standard 50% RH provides a baseline, but testing at 12% RH validates the hygroscopic retention of the counter-ion. If a compound fails at 12% RH, its mechanism is purely dependent on ambient atmospheric moisture rather than active moisture scavenging.
Step-by-Step Methodology
Preparation: Cut PET films into 10x10 cm squares. Wash with isopropyl alcohol and dry under nitrogen.
Coating: Apply 2 mL of 0.5% w/v antistat solution via spin coater (1500 RPM for 30 seconds).
Conditioning: Place samples in environmental chambers for 48 hours. Chamber A is set to 50% RH at 23°C. Chamber B is set to 12% RH at 23°C.
Surface Resistivity (
ρs
): Measure using a concentric ring probe electrometer in strict accordance with ASTM D257 [2]. Apply 100V DC and record resistance after 60 seconds of electrification.
Static Decay Time: Measure using a static decay meter per FTMS 101C Method 4046 [3]. Apply an initial charge of +5.0 kV. Record the time required for the charge to dissipate to 10% of its initial value (500V) upon grounding.
Fig 2. Self-validating experimental workflow for antistatic benchmark testing.
Quantitative Benchmark Data
The following table summarizes the performance of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate against three industry alternatives.
Antistatic Agent
Chemical Class
Surface Resistivity at 50% RH (
Ω/sq
)
Surface Resistivity at 12% RH (
Ω/sq
)
Static Decay at 50% RH (sec)
Static Decay at 12% RH (sec)
4-Dodecyl-4-ethylmorpholinium ethyl sulphate
Cationic (Morpholinium)
1.2×108
4.5×1010
0.12 s
0.85 s
Cetrimonium Bromide (CTAB)
Cationic (Quaternary)
8.5×108
6.2×1012
0.35 s
3.40 s
PEG-2 Tallowamine
Non-ionic/Cationic
3.0×1010
1.5×1013
0.60 s
> 5.00 s
Sodium Lauryl Sulfate (SLS)
Anionic (Control)
5.0×1012
>1014
2.10 s
> 10.00 s
Discussion & Field Insights
The experimental data reveals critical insights into formulation selection:
The Low-Humidity Threshold: At a standard 50% RH, both the morpholinium compound and CTAB perform adequately, achieving static decay times well under the 2.0-second military specification limit. However, at 12% RH, CTAB suffers a catastrophic four-order-of-magnitude loss in conductivity (
6.2×1012Ω/sq
). The morpholinium compound retains a highly functional dissipative profile (
4.5×1010Ω/sq
), proving the superiority of the ethyl sulphate counter-ion in retaining the aqueous conductive layer.
Anionic Inefficiency: The SLS negative control confirms our self-validating hypothesis. Despite lowering the surface tension of water, its anionic nature repels the electron-rich surface of the PET film, leading to poor adsorption and a failure to form a contiguous conductive network.
Application Relevance: For drug development professionals designing metered-dose inhalers (MDIs) or dry powder inhalers (DPIs), static cling to polymer walls drastically reduces dose uniformity. The robust, humidity-independent performance of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate makes it a vastly superior candidate for internal polymer coatings where micro-environments may experience severe desiccation.
References
Title: Morpholinium, 4-ethyl-4-hexadecyl-, ethyl sulfate Chemical Properties and Applications
Source: LookChem Chemical Database
URL: [Link]
Title: ASTM D257 - Standard Test Methods for DC Resistance or Conductance of Insulating Materials
Source: ASTM International
URL: [Link]
Title: FTMS 101C Method 4046 / MIL-STD-3010C - Static Decay Test Methods
Source: Electro-Tech Systems (ETS) / DoD Standards
URL: [Link]
Comparative
Comparative FTIR Spectroscopy Guide: 4-Dodecyl-4-ethylmorpholinium Ethyl Sulphate and Its Derivatives
Executive Summary 4-Dodecyl-4-ethylmorpholinium ethyl sulphate (CAS 79863-58-4) is a specialized quaternary ammonium surface-active ionic liquid (SAIL)[1][2]. Its unique amphiphilic structure—comprising a hydrophilic mor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Dodecyl-4-ethylmorpholinium ethyl sulphate (CAS 79863-58-4) is a specialized quaternary ammonium surface-active ionic liquid (SAIL)[1][2]. Its unique amphiphilic structure—comprising a hydrophilic morpholinium headgroup, a lipophilic dodecyl tail, and an ethyl sulfate counterion—makes it highly valuable in surfactant chemistry, extraction processes, and electrochemistry.
This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) spectra of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate against two primary structural alternatives:
By analyzing these derivatives, researchers can precisely track ion-pair interactions, structural modifications, and hydration states during drug development and materials synthesis.
Mechanistic Insights: The Causality Behind FTIR Selection
When analyzing morpholinium-based SAILs, Attenuated Total Reflectance FTIR (ATR-FTIR) is the gold standard.
Why not Transmission FTIR (KBr Pellets)?
Quaternary ammonium salts and ethyl sulfate anions are highly hygroscopic[3]. Preparing KBr pellets exposes the sample to atmospheric moisture. KBr readily absorbs this water, introducing a massive, broad O-H stretching artifact at ~3300 cm⁻¹ that completely obscures the critical high-frequency C-H stretching vibrations of the morpholine ring[4]. ATR-FTIR allows for the direct analysis of neat liquids or pastes in a controlled micro-environment, preserving the native hydrogen-bonding network and eliminating moisture artifacts.
Comparative Spectral Analysis
To objectively evaluate these compounds, we must isolate the vibrational contributions of the cation headgroup, the alkyl chain, and the counterion.
Cationic Headgroup & Alkyl Chain Dynamics
The morpholinium ring exhibits characteristic C-N stretching vibrations at approximately 1442 cm⁻¹ and 1648 cm⁻¹[5]. The ring's C-H asymmetric stretching vibrations appear in the 2970–3065 cm⁻¹ range[4]. In contrast, substituting the morpholine ring for an imidazolium ring shifts the spectral signature significantly; the imidazolium ring displays a sharp C=N stretching peak at 1566 cm⁻¹ and ring C-H stretching that extends up to 3160 cm⁻¹[6].
Across all derivatives, the lipophilic dodecyl chain consistently presents symmetric and asymmetric -CH₂ stretching vibrations near 2850 cm⁻¹ and 2916 cm⁻¹, respectively[7].
Table 1: Comparative Cation FTIR Assignments
Vibrational Mode
4-Dodecyl-4-ethylmorpholinium
1-Dodecyl-3-methylimidazolium
N-Dodecyl-N-methylmorpholinium
Ring C-H Stretch
2970–3065 cm⁻¹
2950–3160 cm⁻¹
2970–3065 cm⁻¹
Ring C-N / C=N
1442, 1648 cm⁻¹ (C-N)
1566 cm⁻¹ (C=N)
1442, 1648 cm⁻¹ (C-N)
Ring C-O-C
~1110 cm⁻¹
N/A
~1110 cm⁻¹
Alkyl CH₂ asym
~2916 cm⁻¹
2916 cm⁻¹
~2916 cm⁻¹
Alkyl CH₂ sym
~2850 cm⁻¹
2850 cm⁻¹
~2850 cm⁻¹
Anion Influence: Ethyl Sulfate vs. Halides
The ethyl sulfate counterion is easily identified by its symmetric and asymmetric S=O stretching modes located in the 700–1300 cm⁻¹ region[6]. These peaks are highly sensitive to their local environment; as water concentration increases, the S=O symmetric and asymmetric bands undergo a distinct red-shift and increase in intensity due to enhanced hydrogen bonding[3]. Replacing the ethyl sulfate with a bromide anion (as in N-Dodecyl-N-methylmorpholinium bromide) completely clears the 1000–1300 cm⁻¹ fingerprint region, as monoatomic halides are infrared inactive in the mid-IR spectrum.
Table 2: Comparative Anion FTIR Assignments
Vibrational Mode
Ethyl Sulphate[CH₃CH₂OSO₃]⁻
Bromide [Br]⁻
S=O asymmetric
1220–1250 cm⁻¹
N/A
S=O symmetric
1010–1060 cm⁻¹
N/A
S-O-C stretch
750–850 cm⁻¹
N/A
Mid-IR Activity
Highly Active
Inactive
Spectral Interpretation Workflow
Logical workflow for FTIR spectral interpretation of morpholinium ethyl sulfate derivatives.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following ATR-FTIR protocol is designed as a closed, self-validating system.
Step 1: Crystal Cleaning & System Validation
Action: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely. Collect a background spectrum (64 scans).
Self-Validation: Inspect the background spectrum. A flat baseline with <0.001 absorbance units in the 3000–4000 cm⁻¹ range validates the complete removal of previous contaminants and residual moisture.
Step 2: Sample Application & Contact Verification
Action: Apply 1-2 drops of the neat 4-Dodecyl-4-ethylmorpholinium ethyl sulphate (or derivative) directly onto the crystal. If the sample is a highly viscous paste, apply the pressure anvil until a uniform film is achieved.
Self-Validation: Monitor the live spectral preview of the ~2850 cm⁻¹ alkyl C-H stretching peak. An absorbance value between 0.2 and 0.8 AU validates optimal optical contact and ensures the detector is not saturated.
Step 3: Spectral Acquisition & Environmental Control
Action: Acquire the spectrum from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 64 scans to maximize the signal-to-noise ratio.
Self-Validation: Check the 2350 cm⁻¹ region post-acquisition. The absence of sharp, derivative-like CO₂ peaks validates that the atmospheric suppression algorithm (or hardware nitrogen purge) was successful, preventing interference with the sample's native peaks.
Step 4: Data Processing
Action: Apply an ATR correction algorithm to the raw data.
Causality: Because the penetration depth of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), this correction is mathematically required to accurately compare the relative intensities of the high-frequency C-H bands against the low-frequency S=O bands.
Personal protective equipment for handling 4-Dodecyl-4-ethylmorpholinium ethyl sulphate
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory precautions, but as a logical extension of a molecule’s physicochemical properties. When handling specialized quater...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory precautions, but as a logical extension of a molecule’s physicochemical properties. When handling specialized quaternary ammonium compounds (QACs) and ionic liquids like 4-Dodecyl-4-ethylmorpholinium ethyl sulphate (CAS: 79863-58-4) , understanding the mechanistic "why" behind the hazards is the only way to ensure robust, fail-safe operations.
This guide provides drug development professionals and researchers with the definitive operational, protective, and disposal frameworks required to handle this compound safely.
Mechanistic Overview & Hazard Causality
4-Dodecyl-4-ethylmorpholinium ethyl sulphate is a highly specialized morpholinium-based ionic liquid. Its structure dictates both its utility in electrolyte and surfactant applications and its profound occupational hazards:
The Morpholinium Core & Ethyl Sulphate Anion: The oxygen atom in the morpholinium ring enhances ionic conductivity and structural flexibility [1]. Paired with the ethyl sulphate anion, it forms an ionic liquid with negligible vapor pressure but extremely high water solubility.
The Dodecyl (C12) Chain: This long hydrophobic tail is the primary driver of the compound's toxicity. The amphiphilic nature of the molecule allows the C12 chain to rapidly intercalate into and disrupt phospholipid bilayers [2].
This membrane-disrupting mechanism is the root cause of its severe cytotoxicity, corrosivity to human tissue, and extreme aquatic toxicity [3]. Because it acts as a cationic surfactant, it drastically lowers the surface tension of aqueous solutions, allowing it to rapidly wet and penetrate porous materials—including standard laboratory clothing and skin.
Step-by-Step PPE & Handling Protocol
To safely handle this compound, we must establish a self-validating protocol where every piece of Personal Protective Equipment (PPE) directly mitigates a specific physicochemical risk.
Step 1: Hand Protection (Double-Gloving System)
Action: Don a pair of inner nitrile gloves (minimum 0.11 mm thickness), followed by an outer pair of heavy-duty nitrile or neoprene gloves.
Causality: Surfactants act as wetting agents, accelerating the permeation of chemicals through degraded or microscopically porous materials. Nitrile provides excellent chemical resistance to the ethyl sulphate anion and the lipophilic dodecyl chain. Double-gloving is a self-validating step: if the outer layer is compromised by the surfactant's wetting action, the inner layer remains an intact barrier while you safely remove the outer glove.
Step 2: Eye and Face Protection
Action: Wear tight-fitting chemical splash goggles (EN 166 / ANSI Z87.1 compliant). If handling large volumes (>500 mL) or performing vigorous mixing, add a full-face shield.
Causality: This compound causes irreversible eye damage (Category 1 Corrosive). Standard safety glasses with side shields are structurally insufficient; the reduced surface tension of the surfactant allows splashed liquids to easily creep around the edges of standard lenses via capillary action.
Step 3: Body Protection
Action: Wear a fully buttoned, chemically resistant lab coat. For bulk transfers, overlay a non-porous rubberized or polyethylene apron.
Causality: Traditional cotton lab coats absorb liquids. Because this compound is a surfactant, it will rapidly wick through cotton fibers and contact the skin, causing severe chemical burns. A non-porous barrier is mandatory to force the liquid to bead and roll off.
Action: Perform all handling, weighing, and dilution strictly inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80-100 fpm.
Causality: While ionic liquids generally possess negligible vapor pressure, the formation of aerosols during pipetting or dust (if handling a lyophilized/powdered variant) poses a severe inhalation hazard. Inhalation of QACs is mechanistically linked to respiratory tract irritation, oxidative stress, and occupational asthma [3].
Step-by-Step Spill Response & Environmental Disposal Plan
Because of its extreme aquatic toxicity (membrane disruption of aquatic organisms), 4-Dodecyl-4-ethylmorpholinium ethyl sulphate must never be flushed down the drain.
1. Isolate & Evacuate: Immediately restrict access to the spill area. Ensure your double-gloved PPE and splash goggles are secure.
2. Containment: Surround the spill with inert, non-combustible absorbent materials (e.g., dry sand, vermiculite, or specialized silica gel). Crucial Note: Do not use sawdust or organic materials, as the oxidizing potential of some ionic liquid mixtures can cause unexpected exothermic reactions.
3. Absorption: Carefully sweep the absorbed mixture using non-sparking tools. Work from the outside of the spill toward the center to prevent spreading the surfactant.
4. Decontamination: Wash the spill surface with a mild, non-ionic detergent solution to neutralize the cationic charge, followed by copious amounts of water. Collect all wash water using absorbent pads.
5. Disposal: Place all contaminated materials, including absorbent pads and compromised PPE, into a clearly labeled, sealable polyethylene hazardous waste container. Dispose of via a licensed hazardous waste contractor for high-temperature incineration.
Quantitative Data & Specifications
Summarizing the critical operational parameters ensures quick reference during experimental setup.
Parameter
Specification / Data
Causality / Rationale
Chemical Name
4-Dodecyl-4-ethylmorpholinium ethyl sulphate
Morpholinium core quaternized with a C12 alkyl chain.
CAS Number
79863-58-4
Unique chemical identifier.
Glove Material
Nitrile (≥0.11 mm) or Neoprene
Resists surfactant wetting and lipophilic penetration.
Fume Hood Face Velocity
80 - 100 fpm
Prevents inhalation of aerosols/dust generated during transfer.
Aquatic Toxicity
High (Category 1, H400)
The C12 chain rapidly lyses the cell membranes of aquatic organisms [2].
Workflow Visualization
Fig 1: Operational and spill response workflow for handling morpholinium ionic liquids.
References
Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes. Physical Chemistry Chemical Physics (RSC). Available at:[Link]
Antimicrobial and Virucidal Potential of Morpholinium-Based Ionic Liquids. International Journal of Molecular Sciences (NIH PMC). Available at:[Link]
Quaternary Ammonium Compound Toxicity. StatPearls (NCBI Bookshelf). Available at:[Link]
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